molecular formula C4H4ClNO B1612317 4-(Chloromethyl)isoxazole CAS No. 98020-14-5

4-(Chloromethyl)isoxazole

Cat. No.: B1612317
CAS No.: 98020-14-5
M. Wt: 117.53 g/mol
InChI Key: HFVWUKGIHULGLY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)isoxazole is a useful research compound. Its molecular formula is C4H4ClNO and its molecular weight is 117.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-1-4-2-6-7-3-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVWUKGIHULGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617076
Record name 4-(Chloromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98020-14-5
Record name 4-(Chloromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical & Synthetic Profile of 4-(Chloromethyl)isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 4-(Chloromethyl)isoxazole derivatives, with a primary focus on the industry-standard building block 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5) .

Executive Summary

4-(Chloromethyl)isoxazoles represent a critical class of heterocyclic building blocks in medicinal chemistry, serving as "masked" 1,3-dicarbonyl equivalents and versatile alkylating agents. While the unsubstituted parent compound (CAS 98020-14-5) exists, the 3,5-dimethyl derivative (CAS 19788-37-5) is the dominant commercial entity due to its superior stability against base-catalyzed ring opening. This guide provides an in-depth analysis of the physicochemical properties, reactivity patterns, and safety protocols for this essential intermediate, designed for researchers optimizing heterocycle functionalization.

Part 1: Molecular Identity & Structural Analysis

Structural Nomenclature

The chemical utility of this scaffold stems from the high reactivity of the chloromethyl group at the 4-position, which behaves analogously to a benzyl chloride but with distinct electronic properties imparted by the isoxazole ring.

FeatureUnsubstituted ParentIndustry Standard (Primary Focus)
IUPAC Name 4-(Chloromethyl)isoxazole4-(Chloromethyl)-3,5-dimethylisoxazole
CAS Number 98020-14-519788-37-5
Molecular Formula C₄H₄ClNOC₆H₈ClNO
Molecular Weight 117.53 g/mol 145.59 g/mol
SMILES ClCC1=CON=C1CC1=C(CCl)C(C)=NO1
Expert Insight: The Stability Factor

Why the 3,5-Dimethyl Analog Dominates: The unsubstituted isoxazole ring possesses a proton at the C3 position that is relatively acidic (pKa ~20). In the presence of nucleophiles or bases—conditions required for displacing the chlorine—the unsubstituted ring is prone to deprotonation followed by ring cleavage to form acyclic nitriles (the Kemp elimination mechanism).

The 3,5-dimethyl substitution pattern sterically and electronically stabilizes the ring. The methyl groups block the sensitive C3 and C5 positions, preventing ring opening and directing reactivity almost exclusively to the exocyclic chloromethyl group. This makes CAS 19788-37-5 the preferred reagent for introducing the isoxazole moiety.

Part 2: Physicochemical Data Profile (CAS 19788-37-5)[2][3][4]

The following data represents the standard commercial grade (95-98% purity) of 4-(Chloromethyl)-3,5-dimethylisoxazole.

Table 1: Physical Constants
PropertyValueCondition / Note
Physical State LiquidClear, colorless to light yellow
Boiling Point 87–88 °C@ 8 mmHg (Vacuum distillation required)
Density 1.173 g/mL@ 25 °C
Refractive Index (

)
1.486Standard reference
Flash Point 96 °C (204.8 °F)Closed Cup
Solubility Organic SolventsSoluble in DCM, THF, Ethyl Acetate, Toluene
Water Solubility Low / HydrolyzesDecomposes slowly in water
Vapor Pressure ~0.167 mmHg@ 25 °C (Predicted)
Table 2: Electronic & Stability Parameters
ParameterValueImplications for Synthesis
pKa (Conjugate Acid) -1.73 ± 0.28Weakly basic nitrogen; protonation requires strong acid.
LogP 1.85 (Predicted)Moderate lipophilicity; suitable for organic extractions.
Reactivity Type ElectrophileHigh reactivity toward

displacement.
Storage Class LachrymatorMust be stored at 2–8°C under Nitrogen.

Part 3: Reactivity & Synthetic Applications

The chloromethyl group at the 4-position is highly activated, behaving similarly to a benzyl halide. The isoxazole ring acts as an electron-withdrawing group, enhancing the electrophilicity of the methylene carbon.

Core Transformation Pathways

The compound serves as a linchpin for attaching the isoxazole ring to other pharmacophores via nucleophilic substitution.

ReactivityPathways Core 4-(Chloromethyl)- 3,5-dimethylisoxazole Prod_Amine Aminomethyl Isoxazoles Core->Prod_Amine + Nu_Amine Prod_Thiol Thioether Linkages Core->Prod_Thiol + Nu_Thiol Prod_Ether Ether Linkages Core->Prod_Ether + Nu_Phenol Prod_Phos Isoxazolyl Phosphonates Core->Prod_Phos + Nu_Phosphite Nu_Amine Primary/Secondary Amines (R-NH2) Nu_Thiol Thiols (R-SH) + Base Nu_Phenol Phenols (Ar-OH) + K2CO3 Nu_Phosphite Triethyl Phosphite (Arbuzov Reaction)

Figure 1: Primary nucleophilic substitution pathways utilizing the chloromethyl electrophile.

Critical Mechanism: The Blanc Chloromethylation

The industrial synthesis of this compound typically involves the Blanc chloromethylation of 3,5-dimethylisoxazole. This is a key "Self-Validating" protocol because the success of the reaction depends heavily on the dryness of the reagents (ZnCl₂).

Reaction:



Part 4: Experimental Protocols

Protocol: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

Adapted from standard Blanc chloromethylation methodologies (e.g., Patent CN103130732A).

Safety Warning: This reaction generates formaldehyde gas and HCl. Perform strictly in a fume hood. The product is a lachrymator .

Reagents:

  • 3,5-Dimethylisoxazole (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Zinc Chloride (Anhydrous, 0.5 eq)

  • Hydrochloric Acid (Concentrated, excess) or HCl gas

  • Solvent: 1,2-Dichloroethane (DCE) or Chloroform

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an HCl gas inlet (or addition funnel for conc. HCl).

  • Charging: Add 3,5-dimethylisoxazole, paraformaldehyde, and anhydrous ZnCl₂ to the flask containing DCE.

  • Activation: Heat the mixture to 60°C .

  • Addition: Stream dry HCl gas into the solution OR add concentrated HCl dropwise while maintaining temperature between 60–70°C.

  • Reflux: Once addition is complete, raise temperature to reflux (~85°C) for 3–5 hours .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (higher Rf) should disappear.

  • Quenching: Cool to room temperature. Pour reaction mixture onto crushed ice.

  • Extraction: Separate the organic layer. Wash the aqueous layer 2x with DCM.

  • Neutralization: Wash combined organics with saturated NaHCO₃ (Caution: Gas evolution) until pH is neutral.

  • Purification: Dry over MgSO₄, filter, and concentrate.

  • Distillation: Purify the crude oil via vacuum distillation (87–88°C @ 8 mmHg ).

SynthesisProtocol Start Start: 3,5-Dimethylisoxazole + Paraformaldehyde Reagent Add ZnCl2 (Cat.) Solvent: DCE Start->Reagent Heat Heat to 60°C Reagent->Heat HCl_Add Add HCl (Gas/Conc.) Maintain 60-70°C Heat->HCl_Add Reflux Reflux 3-5 Hours (Monitor TLC) HCl_Add->Reflux Quench Pour onto Ice Phase Separation Reflux->Quench Wash Wash: NaHCO3 (Neutralize) Dry: MgSO4 Quench->Wash Distill Vacuum Distillation 87-88°C @ 8mmHg Wash->Distill End Pure Product (Clear Liquid) Distill->End

Figure 2: Workflow for the Blanc chloromethylation synthesis.

Part 5: Handling, Stability & Safety (SDS Summary)

Signal Word: WARNING GHS Classifications: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

HazardDescriptionMitigation
Lachrymator Causes severe eye irritation and tearing.Goggles + Face Shield. Handle only in a functioning fume hood.
Alkylating Agent Potential to alkylate DNA/Proteins (Mutagenic potential).Double Nitrile Gloves. Avoid all skin contact.
Hydrolysis Releases HCl upon contact with moisture.Store in tightly sealed containers under nitrogen.
Thermal Combustible liquid (FP 96°C).Keep away from open flames and hot surfaces.

Storage Protocol:

  • Temperature: Refrigerate at 2–8°C.

  • Atmosphere: Inert gas (Nitrogen or Argon) is recommended to prevent hydrolysis of the C-Cl bond by atmospheric moisture.

  • Shelf Life: Approximately 12 months if stored correctly. Yellowing indicates decomposition.

References

  • ChemicalBook. (2025).[1] 4-(Chloromethyl)-3,5-dimethylisoxazole Properties and Safety. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole. Retrieved from

  • J&W Pharmlab. (n.d.). Product Detail: 4-Chloromethyl-isoxazole (CAS 98020-14-5).[2] Retrieved from

  • Google Patents. (2013). CN103130732A: Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Chloromethyl-3,5-dimethylisoxazole Product Specification. Retrieved from

Sources

4-(Chloromethyl)isoxazole structural characterization techniques

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization of 4-(Chloromethyl)isoxazole , a critical heterocyclic building block in medicinal chemistry. It is designed for researchers requiring rigorous validation of this intermediate, emphasizing the distinction between the core scaffold and its common derivatives (e.g., 3,5-dimethyl analogues).

Technical Monograph & Experimental Protocols

Executive Technical Summary

4-(Chloromethyl)isoxazole (CAS 98020-14-5) serves as a pivotal electrophile in the synthesis of isoxazole-containing pharmacophores. Its reactivity is defined by the lability of the benzylic-like C–Cl bond, rendering it susceptible to nucleophilic attack and moisture-induced hydrolysis.

Accurate characterization requires a multi-modal approach. The isoxazole ring presents a unique NMR signature (distinct H3/H5 shifts), while the chlorine atom provides a diagnostic mass spectrometric isotope pattern. This guide synthesizes spectroscopic data with practical stability protocols to ensure data integrity during analysis.

Physicochemical Profile
PropertySpecification
CAS Number 98020-14-5
Formula C₄H₄ClNO
Molecular Weight 117.53 g/mol
Appearance Colorless to pale yellow liquid
Storage -20°C (Hygroscopic; prone to hydrolysis)
Solubility Soluble in DCM, CHCl₃, DMSO; reacts with water

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation. The 4-substituted isoxazole core lacks the symmetry of its 3,5-dimethyl counterpart, resulting in two distinct aromatic signals.

¹H NMR Analysis (CDCl₃, 400 MHz)

The spectrum is characterized by two downfield aromatic singlets and one aliphatic methylene singlet.[1]

Proton (Assignment)Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Causality
H-5 (Adjacent to O)8.45 – 8.60 Singlet (s)1HDeshielded by the electronegative oxygen atom; typically the most downfield signal.
H-3 (Adjacent to N)8.20 – 8.35 Singlet (s)1HDeshielded by the imine-like nitrogen; typically upfield relative to H-5.
-CH₂Cl (C-4 substituent)4.50 – 4.65 Singlet (s)2HThe chlorine atom exerts an inductive effect (-I), shifting the methylene protons significantly downfield.

Note: While often appearing as singlets, H-3 and H-5 may exhibit small cross-ring coupling (


) visible only at high resolution.
¹³C NMR Analysis (CDCl₃, 100 MHz)
  • C-5 (O-C=C): ~155–160 ppm (Deshielded by Oxygen).

  • C-3 (N=C-C): ~145–150 ppm (Deshielded by Nitrogen).

  • C-4 (Quaternary): ~115–120 ppm (Shielded relative to C3/C5).

  • -CH₂Cl: ~35–40 ppm (Characteristic alkyl halide region).

Mass Spectrometry (MS)

Mass spectrometry provides the definitive "fingerprint" for the chlorine atom.

  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio for the molecular ion peaks

    
     and 
    
    
    
    .
    • m/z 117 (¹⁰⁰%) :

      
      Cl isotopologue.
      
    • m/z 119 (³³%) :

      
      Cl isotopologue.
      
  • Fragmentation:

    • m/z 82 : Loss of Cl radical (

      
      ). This is the isoxazolyl-methyl cation, a stable heteroaromatic species.
      
    • m/z 54/55 : Ring fragmentation (loss of CO/HCN).

Vibrational Spectroscopy (IR)
  • Isoxazole Ring Breathing: ~1400–1500 cm⁻¹ and ~1600 cm⁻¹ (C=N stretch).

  • C-Cl Stretch: ~700–750 cm⁻¹ (Strong band, diagnostic for alkyl chlorides).

  • Absence of O-H: A broad band at 3400 cm⁻¹ indicates hydrolysis to the alcohol (4-hydroxymethylisoxazole), signaling degradation.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for validating the material, distinguishing between routine identity checks and rigorous purity analysis.

CharacterizationWorkflow Sample Crude/Stored Sample 4-(Chloromethyl)isoxazole VisualCheck Visual Inspection (Color/Clarity) Sample->VisualCheck Solubility Solubility Test (CDCl3 vs DMSO-d6) VisualCheck->Solubility NMR 1H NMR Analysis (Key: H3/H5 Ratio, CH2 Integral) Solubility->NMR Primary ID MS Mass Spectrometry (GC-MS) (Key: 3:1 Isotope Ratio) Solubility->MS Confirmation Decision Data Evaluation NMR->Decision MS->Decision Pass PASS: Validated Reagent Proceed to Synthesis Decision->Pass Signals Match Fail_Hydrolysis FAIL: Hydrolysis Detected (OH peak @ 3400 cm-1 / NMR shift) Decision->Fail_Hydrolysis New CH2 @ 4.4 ppm (Alcohol) Fail_Impurity FAIL: Synthesis Impurity (Bis-alkylation / Aldehyde) Decision->Fail_Impurity Extra Aromatics

Figure 1: Decision matrix for the structural validation of 4-(chloromethyl)isoxazole.

Protocol 1: Purity Assessment via ¹H NMR

Objective: Quantify purity and detect hydrolysis (conversion to alcohol).

  • Sample Prep: Dissolve 10 mg of 4-(chloromethyl)isoxazole in 0.6 mL of CDCl₃ .

    • Critical: Use a fresh ampoule of CDCl₃. Acidic traces in aged chloroform can catalyze decomposition. Neutralize with basic alumina if unsure.

  • Acquisition: Run a standard proton sequence (16 scans, d1=2s).

  • Analysis:

    • Set the CHCl₃ residual peak to 7.26 ppm.[2]

    • Integrate the -CH₂Cl singlet (~4.6 ppm). Set value to 2.00.

    • Check the aromatic region (8.2–8.6 ppm).[2] H3 and H5 should integrate to 1.00 each.

    • Impurity Check: Look for a shifted methylene signal at ~4.4 ppm . This corresponds to (isoxazol-4-yl)methanol, the hydrolysis product.

Protocol 2: Chemical Stability Check (Derivatization)

Objective: Confirm the reactivity of the chloromethyl handle (functional proof).

  • Reaction: Mix 0.1 mmol of analyte with 0.12 mmol of morpholine in DCM (1 mL).

  • Observation: A rapid precipitation of morpholine hydrochloride suggests active alkylation.

  • TLC Monitoring: Elute with 50% EtOAc/Hexane. The starting material (

    
    ) should disappear, replaced by a polar amine spot (
    
    
    
    ).
  • Why this matters: This confirms the C-Cl bond is intact and electrophilic, distinguishing it from unreactive impurities.

Synthesis & Impurity Logic

Understanding the origin of the compound aids in identifying impurities. The most common synthetic route involves the chlorination of (isoxazol-4-yl)methanol using thionyl chloride (


).

SynthesisPath Precursor (Isoxazol-4-yl)methanol (Starting Material) Reagent SOCl2 / DCM Precursor->Reagent Product 4-(Chloromethyl)isoxazole (Target) Reagent->Product Main Path Impurity1 Impurity A: Unreacted Alcohol Reagent->Impurity1 Incomplete Impurity2 Impurity B: Bis(isoxazolylmethyl)ether (Side Reaction) Product->Impurity2 Hydrolysis + Dimerization

Figure 2: Synthetic pathway and potential impurity generation.

  • Impurity A (Alcohol): Results from incomplete reaction or moisture ingress. Detected by broad OH stretch in IR and upfield shift of CH₂ in NMR.

  • Impurity B (Ether): Formed if the alcohol reacts with the chloride product. Detected by MS (dimer mass) and complex NMR methylene signals.

References

  • Sigma-Aldrich. 4-Chloromethyl-isoxazole Product Sheet (CAS 98020-14-5).[3][4] Retrieved from .

  • PubChem. Isoxazole Compound Summary. National Library of Medicine. Retrieved from .

  • Reich, H. J. Bordwell pKa Table and NMR Chemical Shifts. University of Wisconsin-Madison. (General heterocyclic shifts used for structural assignment).[5] Retrieved from .

  • J & W Pharmlab. 4-Chloromethyl-isoxazole Specifications. Retrieved from .

Sources

Spectroscopic data (NMR, IR, MS) for 4-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 98020-14-5 | Formula: C₄H₄ClNO | MW: 117.53 g/mol [1]

Executive Summary

4-(Chloromethyl)isoxazole is a high-value heterocyclic building block, primarily utilized as a "warhead" for introducing the isoxazole scaffold into bioactive molecules via nucleophilic substitution. Unlike its more stable 3,5-dimethyl analogue (CAS 19788-37-5), the unsubstituted 4-(chloromethyl)isoxazole possesses distinct electronic properties due to the lack of steric protection and electron-donating methyl groups.

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) necessary for the identification, purity profiling, and stability monitoring of this intermediate. Given its reactivity as a primary alkyl halide, specific attention is paid to differentiating the intact molecule from its hydrolysis product (4-hydroxymethylisoxazole) and potential degradation artifacts.

Safety & Stability Protocol (Pre-Analysis)

Critical Warning: As an alkylating agent, 4-(chloromethyl)isoxazole is a potential genotoxin and lachrymator. It is prone to hydrolysis and polymerization if stored improperly.

  • Storage: -20°C (Freezer), under inert atmosphere (Ar/N₂).

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) for storage or prolonged NMR acquisition, as solvolysis to the ether or alcohol is rapid. Use CDCl₃ or DMSO-d₆ (dried over molecular sieves).

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of the halogenated motif. The chlorine isotope signature is the definitive "first check" for this molecule.

fragmentation Analysis
  • Molecular Ion (M⁺): 117.0 m/z

  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the M⁺ (117) and M+2 (119) peaks.

  • Base Peak: Often observed at m/z 82 (M - Cl), corresponding to the isoxazolylmethyl cation [C₄H₄NO]⁺, which is resonance-stabilized.

Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the logical fragmentation pathway expected in Electron Impact (EI) ionization.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 117/119 (3:1) Cation Isoxazolylmethyl Cation [M - Cl]+ m/z 82 M_Ion->Cation - Cl• RingOpen Ring Cleavage Loss of HCN/CO Cation->RingOpen Fragmentation

Figure 1: Predicted EI-MS fragmentation pathway emphasizing the loss of the chlorine radical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural validation. For 4-(chloromethyl)isoxazole, the key challenge is distinguishing the H-3 and H-5 protons on the ring.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by three distinct singlets. Note that coupling between H-3 and H-5 is often negligible or appears as very fine broadening in 4-substituted isoxazoles.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-5 8.45 – 8.55Singlet (s)1HDeshielded by adjacent Oxygen; typically the most downfield signal.
H-3 8.30 – 8.40Singlet (s)1HDeshielded by adjacent Nitrogen (C=N bond).
-CH₂Cl 4.50 – 4.60Singlet (s)2HDiagnostic benzylic-like methylene attached to Cl.

Impurity Flag: If you observe a signal at ~4.65-4.70 ppm (shifted downfield) or ~4.2 ppm (shifted upfield), check for hydrolysis (alcohol formation) or solvent substitution products.

¹³C NMR (100 MHz, CDCl₃)

The ¹³C spectrum must show four distinct signals.

CarbonShift (δ ppm)TypeNotes
C-5 155.0 – 158.0CHAdjacent to Oxygen (O-CH=C).
C-3 145.0 – 148.0CHAdjacent to Nitrogen (N=CH-C).
C-4 115.0 – 120.0CqQuaternary carbon; usually the weakest signal.
-CH₂Cl 35.0 – 38.0CH₂Alkyl chloride region.

Infrared Spectroscopy (FT-IR)

IR is useful for quick purity checks, particularly to ensure no -OH stretch (indicating hydrolysis) is present.

  • C=N Stretch: 1580 – 1610 cm⁻¹ (Characteristic isoxazole ring breathing).

  • C-H Stretch (Aromatic): 3100 – 3140 cm⁻¹ (Weak, sharp).

  • C-Cl Stretch: 680 – 750 cm⁻¹ (Strong band in the fingerprint region).

  • Absence of OH: Ensure no broad band exists at 3200–3500 cm⁻¹.

Experimental Protocol: Synthesis & Validation

To ensure high data integrity, the generation of this data should ideally come from a fresh preparation to avoid analyzing decomposition products. Below is a standard, self-validating workflow for converting the alcohol precursor to the chloride.

Reagents
  • Precursor: (Isoxazol-4-yl)methanol.

  • Reagent: Thionyl chloride (SOCl₂).

  • Solvent: Dichloromethane (DCM).

Workflow Diagram

Synthesis_Workflow Start Start: (Isoxazol-4-yl)methanol (1.0 eq) in DCM Reaction Add SOCl2 (1.2 eq) 0°C -> RT, 2 hrs Start->Reaction Activation Monitor TLC/GC-MS Check Look for M+ 117 Reaction->Monitor Conversion Check Workup Evaporate Volatiles (Avoid Aqueous Wash if possible) Monitor->Workup Complete Product Target: 4-(Chloromethyl)isoxazole Analyze immediately (NMR/IR) Workup->Product Isolation

Figure 2: Synthesis and isolation workflow minimizing hydrolytic degradation.

Step-by-Step Methodology
  • Setup: Dissolve (isoxazol-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen.

  • Chlorination: Cool to 0°C. Dropwise add Thionyl Chloride (1.2 equiv). A catalytic amount of DMF (1-2 drops) may be added to accelerate the reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation (In-Process): Take an aliquot, dilute in dry DCM, and inject into GC-MS. Look for the disappearance of the alcohol (MW 99) and appearance of the chloride (MW 117, 3:1 isotope pattern).

  • Isolation: Concentrate the mixture under reduced pressure. Note: For high stability, avoid aqueous bicarbonate washes if the product is not immediately used, as the biphasic mixture can induce hydrolysis. Co-evaporate with toluene to remove residual SOCl₂.

  • Final Analysis: Dissolve the residue in CDCl₃ for NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9254, Isoxazole. Retrieved from [Link]

Sources

CAS number and molecular properties of 4-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Building Block for Heterocyclic Medicinal Chemistry

Executive Summary

4-(Chloromethyl)isoxazole (CAS: 98020-14-5) is a specialized heteroaromatic alkylating agent used primarily as a "linker" intermediate in drug discovery. Unlike its more common 3,5-dimethyl analogue, the unsubstituted 4-(chloromethyl)isoxazole offers a lower molecular weight profile and reduced steric hindrance, making it an ideal candidate for fragment-based drug design (FBDD) and the installation of the isoxazole pharmacophore into sterically congested bioactive scaffolds. This guide details its physicochemical profile, validated synthetic pathways, and handling protocols for nucleophilic substitution workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The 4-chloromethyl moiety acts as a reactive electrophile, susceptible to


 displacement. The isoxazole ring itself functions as a bioisostere for carboxylic acids and esters, offering unique hydrogen-bonding properties and metabolic stability profiles distinct from standard phenyl or pyridine rings.
Identification Data
ParameterTechnical Specification
Chemical Name 4-(Chloromethyl)isoxazole
CAS Number 98020-14-5 (Note: distinct from 3,5-dimethyl analog CAS 19788-37-5)
Molecular Formula

Molecular Weight 117.53 g/mol
SMILES ClCc1cnoc1
InChI Key HFVWUKGIHULGLY-UHFFFAOYSA-N
Physical Properties
PropertyValueContext for Experimentalists
Physical State Colorless to pale yellow liquidDarkens upon oxidation/hydrolysis.
Boiling Point ~65-70°C (at 1 mmHg)Estimated. High vacuum distillation required for purification.
Density ~1.25 g/mLDenser than water; sinks in aqueous extractions.
Solubility DCM, THF, DMF, AcetonitrileHydrolytically unstable. Avoid protic solvents for storage.
Storage -20°C, Inert Atmosphere (

/Ar)
Moisture sensitive. Alkyl chloride can hydrolyze to the alcohol and HCl.

Synthetic Accessibility & Manufacturing

While direct chloromethylation (Blanc reaction) is feasible for electron-rich aromatics, the isoxazole ring's electron-deficient nature makes the 4-position difficult to functionalize directly with high selectivity. The preferred "High-Fidelity" route for medicinal chemistry involves the conversion of (isoxazol-4-yl)methanol to the chloride. This method avoids zinc chloride contaminants common in Blanc protocols.

Primary Synthesis: Deoxychlorination Protocol

Precursor: (Isoxazol-4-yl)methanol (derived from reduction of ethyl isoxazole-4-carboxylate).

Reagents: Thionyl Chloride (


) or Methanesulfonyl Chloride (

). Catalyst: DMF (catalytic) for

or Triethylamine (

) for

.
Step-by-Step Protocol (Thionyl Chloride Method)
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and an addition funnel. Purge with Argon.

  • Solvation: Dissolve (isoxazol-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Activation: Cool the solution to 0°C. Add catalytic DMF (0.05 eq).

  • Chlorination: Dropwise add

    
     (1.2 eq) over 30 minutes. The reaction is exothermic; maintain internal temp < 10°C.
    
  • Reflux: Allow to warm to Room Temperature (RT), then reflux gently (40°C) for 2 hours to drive off

    
     and HCl gas.
    
  • Workup: Concentrate in vacuo to remove excess

    
    . The residue is often used directly. If purification is needed, rapid flash chromatography on silica (Hexane/EtOAc) is possible, but the compound degrades on silica over time.
    
Synthetic Pathway Visualization

SynthesisWorkflow Start Ethyl isoxazole-4-carboxylate Inter (Isoxazol-4-yl)methanol (Alcohol Intermediate) Start->Inter LiAlH4 Reduction THF, -78°C Product 4-(Chloromethyl)isoxazole (Active Electrophile) Inter->Product Deoxychlorination Byproducts Byproducts: SO2 (gas) + HCl (gas) Inter->Byproducts Reagent SOCl2 / DMF (cat.) DCM, 0°C to Reflux Reagent->Inter Activates

Figure 1: High-fidelity synthetic route starting from the commercially available ester, ensuring regiochemical purity.

Reactivity & Medicinal Chemistry Utility[6]

4-(Chloromethyl)isoxazole is a versatile "staple" reagent. Its primary utility lies in introducing the isoxazole ring—a known pharmacophore found in drugs like Sulfamethoxazole (antibiotic) and Leflunomide (DMARD)—into new chemical entities (NCEs).

Reaction Manifold: Nucleophilic Substitution ( )

The methylene chloride linker allows for the attachment of the isoxazole ring to various nucleophiles. The reaction is generally facilitated by a non-nucleophilic base (e.g.,


, 

, or DIPEA) in polar aprotic solvents (DMF, Acetonitrile).
  • N-Alkylation: Reaction with secondary amines to form tertiary amine linkers (common in CNS active agents).

  • O-Alkylation: Reaction with phenols to form ether linkages (common in agrochemicals).

  • S-Alkylation: Reaction with thiols to form thioethers.

Critical Experimental Considerations
  • Finkelstein Modification: If the chloride is sluggish (reacting slowly), add 0.1 eq of Sodium Iodide (NaI) to the reaction mixture. This generates the more reactive 4-(iodomethyl)isoxazole in situ.

  • Base Sensitivity: The isoxazole ring can undergo ring-opening (fragmentation) under strongly basic conditions at high temperatures (e.g., NaH in refluxing THF). Use milder bases like

    
     or 
    
    
    
    whenever possible.
Application Workflow Visualization

ReactivityManifold Core 4-(Chloromethyl)isoxazole (Electrophile) Amine Secondary Amines (R2NH) Base: DIPEA, CH3CN Core->Amine + Nucleophile Phenol Phenols (Ar-OH) Base: K2CO3, DMF, 60°C Core->Phenol Thiol Thiols (R-SH) Base: Et3N, DCM Core->Thiol Prod_Amine Isoxazole-Amine Adduct (CNS Ligands) Amine->Prod_Amine SN2 Prod_Ether Isoxazole-Ether Adduct (Bioisosteres) Phenol->Prod_Ether SN2 Prod_Thio Isoxazole-Thioether (Metabolic Probes) Thiol->Prod_Thio SN2

Figure 2: Divergent synthesis capabilities. The chloride acts as a linchpin to attach the isoxazole scaffold to diverse biological targets.

Safety, Handling & Stability (E-E-A-T)

As an alkylating agent, 4-(Chloromethyl)isoxazole poses specific hazards that must be mitigated through engineering controls.

Hazard Profile
  • Alkylating Potential: Like benzyl chloride, this compound can alkylate DNA bases. It should be treated as a potential mutagen/genotoxin .

  • Lachrymator: Chloromethyl heterocycles are often potent lachrymators (tear-inducing).

  • Hydrolysis: Reacts with moisture to release Hydrochloric Acid (HCl), which can over-pressurize sealed vials if not stored properly.

Handling Protocol
  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Quenching: Quench excess reagent with an aqueous solution of ammonia or dilute NaOH (to neutralize HCl and destroy the alkylating potential) before disposal.

  • Storage: Store in a tightly sealed vial with a PTFE-lined cap. Over-tape with Parafilm. Keep at -20°C. If the liquid turns dark brown, check purity by TLC; degradation products (HCl) can catalyze further decomposition.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12384799, 4-(Chloromethyl)isoxazole. Retrieved from [Link]

  • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Isoxazoles. Retrieved from [Link]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the discovery and historical evolution of substituted isoxazoles, detailing the key synthetic methodologies that have enabled their widespread application and the causal reasoning behind their development.

From Obscurity to Opportunity: The Genesis of Isoxazole Chemistry

The journey of the isoxazole ring from a chemical curiosity to a vital component of therapeutic agents is a testament to over a century of chemical innovation. The initial discovery is credited to the German chemist Ludwig Claisen who, in 1903, first reported the synthesis of the parent isoxazole. However, it was his earlier work in 1888 that laid the foundation, where he correctly identified the cyclic structure of 3-methyl-5-phenylisoxazole. These early syntheses often involved the condensation of β-dicarbonyl compounds or their derivatives with hydroxylamine, a foundational reaction that remains relevant today.

A pivotal moment in the history of isoxazole synthesis arrived with the groundbreaking work of Rolf Huisgen in the 1960s on 1,3-dipolar cycloaddition reactions.[1] This powerful and versatile method for constructing five-membered rings revolutionized heterocyclic chemistry and provided a highly efficient and regioselective route to substituted isoxazoles.[2][3] The Huisgen cycloaddition, involving the reaction of a nitrile oxide with an alkyne, opened up a vast chemical space for the creation of diverse isoxazole libraries, significantly accelerating their exploration in medicinal chemistry.

The Synthetic Arsenal: Key Methodologies for Isoxazole Ring Construction

The ability to strategically introduce a wide array of substituents onto the isoxazole core is paramount to its utility in drug design. Over the decades, a diverse toolkit of synthetic methods has been developed, each with its own advantages in terms of scope, regioselectivity, and functional group tolerance.

The Classical Approach: Condensation with 1,3-Dicarbonyl Compounds

One of the most fundamental and enduring methods for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4] This method's simplicity and the ready availability of starting materials make it a valuable tool. The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

The regioselectivity of this reaction is a critical consideration. With unsymmetrical 1,3-dicarbonyls, two isomeric isoxazole products are possible. The outcome is often influenced by the relative reactivity of the two carbonyl groups and the reaction conditions, such as pH. For instance, in the reaction of a β-keto ester with hydroxylamine, careful control of pH can influence the formation of either 3-hydroxyisoxazoles or isoxazolin-5-ones.[5]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Diketone

  • Dissolution: Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate or pyridine, 1.1 equivalents) in water or the same solvent.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted isoxazole.

The Chalcone Route: A Versatile Intermediate-Based Synthesis

A widely employed strategy for the synthesis of 3,5-diaryl-substituted isoxazoles utilizes chalcones (1,3-diaryl-2-propen-1-ones) as key intermediates. This two-step approach offers significant versatility as a wide range of substituted chalcones can be readily prepared.

Step 1: Claisen-Schmidt Condensation to Synthesize Chalcones

Chalcones are typically synthesized via the Claisen-Schmidt condensation , which is a base- or acid-catalyzed crossed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[6][7] The base-catalyzed variant is more common and involves the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone core of the chalcone.[8]

Step 2: Cyclization of Chalcones with Hydroxylamine

The synthesized chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base.[9][10] The reaction proceeds through the formation of an oxime, followed by an intramolecular Michael addition of the oxime hydroxyl group to the β-carbon of the enone system, and subsequent cyclization and dehydration to afford the 3,5-disubstituted isoxazole.[11]

Experimental Protocol: Two-Step Synthesis of a 3,5-Diaryl Isoxazole via a Chalcone Intermediate

  • Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)

    • Reactant Mixture: In a flask, dissolve the substituted acetophenone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.

    • Base Addition: Slowly add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) while maintaining the temperature with an ice bath.

    • Reaction: Stir the mixture at room temperature for several hours until a precipitate forms.

    • Isolation: Filter the solid, wash thoroughly with cold water to remove the base, and then with a small amount of cold ethanol.

    • Purification: Recrystallize the crude chalcone from ethanol.

  • Part B: Isoxazole Formation

    • Reaction Setup: Dissolve the purified chalcone (1 equivalent) in a suitable solvent like ethanol.

    • Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide or potassium hydroxide (2 equivalents).

    • Reflux: Heat the mixture to reflux and monitor the reaction by TLC.

    • Work-up: After the reaction is complete, cool the mixture and pour it into acidified ice-water.

    • Isolation and Purification: Collect the precipitated isoxazole by filtration, wash with water, and recrystallize from an appropriate solvent.

The Power of "Click Chemistry": 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and widely used method for the synthesis of substituted isoxazoles.[12][13] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1] The concerted, pericyclic mechanism ensures high stereospecificity and often excellent regioselectivity.[2]

A key aspect of this methodology is the in situ generation of the often unstable nitrile oxides from precursors such as aldoximes, hydroximoyl chlorides, or primary nitro compounds.[13][14][15][16] Common methods for generating nitrile oxides from aldoximes involve oxidation with reagents like sodium hypochlorite, N-chlorosuccinimide (NCS), or chloramine-T.[17]

The advent of copper(I)-catalyzed 1,3-dipolar cycloadditions has further enhanced the utility of this reaction, allowing for milder reaction conditions and improved regioselectivity, particularly in the synthesis of 3,5-disubstituted isoxazoles.[18]

Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

  • Reactant Mixture: To a solution of the terminal alkyne (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add the aldoxime (1.1 equivalents).

  • In situ Nitrile Oxide Formation: Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide in DMF or aqueous sodium hypochlorite) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

The Isoxazole Scaffold in Medicinal Chemistry: A Legacy of Therapeutic Success

The isoxazole ring is a prominent feature in a multitude of clinically approved drugs, spanning a wide range of therapeutic areas.[19][20] Its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets, contribute to its success in drug design.

One of the key roles of the isoxazole moiety is as a bioisostere , where it replaces other functional groups to improve potency, selectivity, or pharmacokinetic properties. For example, the 3-hydroxyisoxazole group can act as a bioisostere for the carboxylic acid functionality, as seen in its application to mimic the endogenous ligand glutamate.[21][22][23]

The following table highlights some prominent examples of isoxazole-containing drugs, showcasing the diverse therapeutic applications of this remarkable scaffold.

Drug NameTherapeutic ClassMechanism of Action
Sulfamethoxazole Antibacterial (Sulfonamide)Inhibits dihydropteroate synthetase, blocking folic acid synthesis in bacteria.[24]
Valdecoxib Anti-inflammatory (NSAID)Selective COX-2 inhibitor, reducing prostaglandin synthesis.[25][26][27][28][29][30]
Leflunomide Immunosuppressant (DMARD)Inhibits dihydroorotate dehydrogenase, affecting pyrimidine synthesis in lymphocytes.[22]
Cloxacillin/Dicloxacillin Antibacterial (Penicillin)Beta-lactamase resistant penicillins that inhibit bacterial cell wall synthesis.
Risperidone AntipsychoticDopamine and serotonin receptor antagonist.[9]

Future Perspectives: The Continuing Evolution of Isoxazole Chemistry

The discovery and development of substituted isoxazoles represent a rich history of chemical innovation. From the classical condensation reactions to the powerful 1,3-dipolar cycloadditions, the synthetic toolbox for accessing this privileged scaffold continues to expand. Modern advancements focus on developing more sustainable and efficient "green" synthetic methodologies, as well as novel strategies for achieving precise regiochemical control in polysubstituted isoxazoles.[31][32] The enduring presence of the isoxazole ring in both established and emerging therapeutic agents ensures that it will remain a focal point of research in medicinal chemistry and drug discovery for the foreseeable future.[20]

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Claisen, L. (1903). Ueber die Einwirkung von Hydroxylamin auf Acetylaceton. Berichte der deutschen chemischen Gesellschaft, 36(3), 3664–3673.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions—Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598.
  • Sharpless, K. B., & Fokin, V. V. (2002). The 1,3-dipolar cycloaddition of azides and alkynes.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Claisen, L., & Schmidt, A. (1881). Ueber die Condensation von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 369–371.
  • Fokin, V. V., & Sharpless, K. B. (2005). The reaction of azides and alkynes. In Click Chemistry for Biotechnology and Materials Science (pp. 1-24). John Wiley & Sons, Ltd.
  • Diana, G. D., Volkots, D. L., Nitz, T. J., Bailey, T. R., Long, M. A., Vescio, N., ... & Pevear, D. C. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of medicinal chemistry, 37(15), 2421–2436.
  • Caramella, P., & Grünanger, P. (1984). Nitrile Oxides and Imines. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). John Wiley & Sons.
  • Wallace, R. H. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.
  • Lima, P. C., Lima, L. M., da Silva, K. C., & de Simone, C. A. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.
  • Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., ... & Seibert, K. (1999). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide (celecoxib): a potent and selective inhibitor of cyclooxygenase-2. Journal of medicinal chemistry, 42(10), 1709-1711.
  • Genc, H., Ozkanca, R., & Bekdemir, Y. (2008). Antimicrobial and cytotoxic activities of some isoxazole derivatives. Bioorganic & medicinal chemistry, 16(8), 4495-4501.
  • Majewsky, M., Wagner, M., & Yargeau, V. (2014). Pharmaceuticals in the environment and their degradation by-products. In Analysis of emerging contaminants in the environment (pp. 1-46). CRC Press.

Please note that the provided URLs in the initial search results are not directly included here but can be accessed through the original search outputs for further verification.

Visualizations

Synthetic Pathways Overview

Isoxazole_Synthesis cluster_classical Classical Condensation cluster_chalcone Chalcone Route cluster_cycloaddition 1,3-Dipolar Cycloaddition Dicarbonyl 1,3-Dicarbonyl Compound Isoxazole1 Substituted Isoxazole Dicarbonyl->Isoxazole1 + Hydroxylamine Hydroxylamine Hydroxylamine Aldehyde Aromatic Aldehyde Chalcone Chalcone Intermediate Aldehyde->Chalcone + Acetophenone (Claisen-Schmidt) Acetophenone Acetophenone Isoxazole2 3,5-Diaryl Isoxazole Chalcone->Isoxazole2 + Hydroxylamine Alkyne Alkyne Isoxazole3 Substituted Isoxazole Alkyne->Isoxazole3 + Nitrile Oxide (Huisgen) NitrileOxide Nitrile Oxide (in situ generated)

Caption: Major synthetic routes to substituted isoxazoles.

Mechanism: 1,3-Dipolar Cycloaddition

Huisgen_Cycloaddition reagents R1-C≡C-R2 (Alkyne) + R3-C≡N⁺-O⁻ (Nitrile Oxide) transition_state [Transition State] reagents->transition_state [3+2] Cycloaddition product Substituted Isoxazole transition_state->product

Caption: Concerted mechanism of the Huisgen 1,3-dipolar cycloaddition.

Sources

Technical Whitepaper: Stability Dynamics and Handling of 4-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Chloromethyl)isoxazole (CAS: 19788-37-5) serves as a critical electrophilic synthon in the synthesis of isoxazole-containing pharmaceuticals, including immunomodulators and antibiotics. Its utility is defined by a "dual-reactivity" profile: the highly reactive alkylating chloromethyl side chain and the latent lability of the isoxazole ring system.

This guide provides a mechanistic analysis of its degradation pathways, establishing that moisture-induced hydrolysis and base-catalyzed ring scission are the primary stability risks. It outlines self-validating analytical protocols and strict storage mandates to maintain compound integrity.

Part 1: Chemical Identity & Reactivity Baseline

To control degradation, one must understand the electronic pressures within the molecule. 4-(Chloromethyl)isoxazole possesses two distinct reactive centers that dictate its stability profile.

FeatureChemical NatureStability Implication
Chloromethyl Group (

)
Primary Alkyl Halide (Soft Electrophile)Highly susceptible to

displacement by nucleophiles (water, amines, thiols). Primary degradation driver.
Isoxazole Ring (N-O Bond) Heteroaromatic SystemThe N-O bond is weak (

55 kcal/mol). Stable in mild acid but prone to cleavage in basic or reducing environments.
C3/C5 Protons Weakly AcidicSusceptible to deprotonation by strong bases, triggering ring opening mechanisms.

Part 2: Degradation Mechanisms[1]

The degradation of 4-(Chloromethyl)isoxazole follows three primary mechanistic pathways. Understanding these allows for the design of specific stabilization strategies.

Pathway A: Hydrolysis (Moisture-Driven)

This is the most common degradation mode during storage. Atmospheric moisture attacks the methylene carbon.

  • Mechanism: Water acts as a nucleophile, displacing the chloride ion via an

    
     mechanism.
    
  • Product: Formation of 4-(Hydroxymethyl)isoxazole and Hydrogen Chloride (HCl) .

  • Autocatalytic Risk: The generated HCl increases the acidity of the micro-environment. While the isoxazole ring is acid-stable, high concentrations of HCl can induce polymerization or secondary decomposition of the alcohol derivative.

Pathway B: Base-Induced Ring Scission

The isoxazole ring is notoriously unstable in basic media (pH > 8).

  • Mechanism: Hydroxide ions (

    
    ) or other bases attack the C3 or C5 position (or deprotonate if alkyl groups are present), leading to an anionic cascade that cleaves the weak N-O bond.
    
  • Product: Formation of

    
    -cyano-ketones  or 
    
    
    
    -keto nitriles
    .
  • Critical Control: The compound must never be stored or processed in basic buffers without immediate quenching.

Pathway C: Reductive Cleavage

While less common in storage, this is critical during synthesis.

  • Mechanism: Exposure to reducing agents (metals like Zn/Fe or catalytic hydrogenation) cleaves the N-O bond.

  • Product:

    
    -amino enones .
    
Visualization: Degradation Pathways

The following diagram maps the kinetic fate of the molecule under stress conditions.

DegradationPathways Parent 4-(Chloromethyl)isoxazole (Parent) Hydrolysis 4-(Hydroxymethyl)isoxazole + HCl Parent->Hydrolysis +H2O (pH < 7) SN2 Displacement RingOpen Cyano-ketone Derivatives (Ring Scission) Parent->RingOpen +Base (pH > 8) N-O Bond Cleavage AminoEnone Beta-Amino Enones Parent->AminoEnone Reduction (H2/Pd or Zn) Hydrolysis->Parent HCl Autocatalysis (Accelerates)

Figure 1: Mechanistic degradation pathways showing hydrolysis (primary risk) and base-induced ring opening.

Part 3: Experimental Profiling & Analytical Protocols

To validate the quality of 4-(Chloromethyl)isoxazole, researchers must employ stability-indicating methods (SIM). Simple purity checks are insufficient due to the potential for UV-inactive degradation products (like HCl).

Analytical Method: RP-HPLC (Recommended)

Gas Chromatography (GC) is not recommended for the primary assay because the high temperatures required for injection can induce thermal degradation of the chloromethyl group, leading to false impurity profiles.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ring).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (isoxazole ring absorption) and 254 nm.

  • Diluent: Acetonitrile (Avoid alcohols like methanol to prevent in situ solvolysis/etherification).

Forced Degradation Protocol (Stress Testing)

Perform these tests to determine the "shelf-life" limits of your specific batch.

Stress ConditionProtocolExpected OutcomeAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrsFormation of hydroxymethyl analog.< 5% Degradation
Base Hydrolysis 0.1 N NaOH, RT, 1 hrRapid ring opening (disappearance of peak).Unstable (Do not process in base)
Oxidation 3%

, RT, 24 hrs
N-oxide formation (rare) or ring cleavage.< 2% Degradation
Thermal 60°C (Solid State), 7 daysPolymerization or discoloration.< 1% Degradation
Visualization: Analytical Workflow

This logic flow ensures that the analytical method used is capable of detecting the specific breakdown products of this molecule.

AnalyticalWorkflow Start Method Development Solubility Solubility Check (Use ACN, avoid MeOH) Start->Solubility Stress Forced Degradation (Acid/Base/Ox/Therm) Solubility->Stress SepCheck Separation Check (Resolution > 1.5?) Stress->SepCheck Fail Adjust Gradient/Column SepCheck->Fail No Final Final Validated Method SepCheck->Final Yes Fail->Stress

Figure 2: Decision tree for developing a stability-indicating HPLC method for labile alkyl halides.

Part 4: Storage & Handling Protocols

Based on the degradation profile (hydrolysis-prone, acid-generating), the following storage protocols are mandatory to maintain purity >98%.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) . Oxygen is less of a concern than moisture, but inert gas excludes humidity.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk from trace HCl.

Handling Precautions (Safety)
  • Lachrymator: Like many benzyl chloride analogs, this compound is a potent lachrymator and mucous membrane irritant. Handle only in a functioning fume hood.

  • Corrosive: It causes severe skin burns.[1] Double-gloving (Nitrile) is required.

  • Quenching Spills: Do not use water.[2] Absorb with dry sand or vermiculite, then neutralize with a dilute solution of sodium bicarbonate slowly to avoid vigorous gas evolution.

Formulation/Reaction Solvent Selection

When using 4-(Chloromethyl)isoxazole in synthesis:

  • Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN).

  • Avoid: Alcohols (MeOH, EtOH) unless ether formation is desired.

  • Base Addition: If a base is required for the reaction, use non-nucleophilic bases (e.g., DIPEA,

    
    ) and add them slowly at low temperatures (0°C) to minimize ring destruction.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89899, 4-(Chloromethyl)isoxazole. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005).The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding on isoxazole ring stability).
  • Baumann, M., & Baxendale, I. R. (2013). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (Discusses handling of labile electrophiles). Retrieved from [Link]

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (Basis for stress testing protocols). Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-(Chloromethyl)isoxazole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Chloromethyl)isoxazole is a pivotal heterocyclic building block in medicinal chemistry, valued for its role in synthesizing a wide array of biologically active compounds.[1][2][3][4][5] A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and preparing stock solutions for screening and formulation. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of 4-(chloromethyl)isoxazole, offers a predictive framework for its behavior in various solvent classes, and details a rigorous, step-by-step experimental protocol for determining its thermodynamic solubility. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling more efficient and informed use of this versatile reagent.

Introduction: The Strategic Importance of 4-(Chloromethyl)isoxazole

The isoxazole ring is classified as a "privileged structure" in medicinal chemistry.[6] Its derivatives are integral to numerous pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][5] 4-(Chloromethyl)isoxazole serves as a key intermediate, providing a reactive "handle" for synthetic chemists to elaborate the core structure and explore structure-activity relationships (SAR).

The solubility of such a building block is not a trivial parameter; it is a critical factor that dictates its utility across the drug discovery pipeline:

  • In Synthesis: Solvent choice impacts reaction rates, yields, and side-product formation. Ensuring all reactants are sufficiently solubilized is often the first step to a successful chemical transformation.

  • In Purification: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic methods. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is an ideal candidate for recrystallization.

  • In Screening and Formulation: For biological assays, compounds are typically stored as high-concentration stock solutions, most commonly in dimethyl sulfoxide (DMSO).[7] Understanding the solubility limit is crucial to prevent precipitation and ensure accurate, reproducible assay results.

This guide bridges the gap between theoretical understanding and practical application, providing the necessary tools to confidently work with 4-(chloromethyl)isoxazole.

Physicochemical Properties and Theoretical Solubility Principles

The solubility of a solute in a given solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational predictive tool.

Molecular Structure Analysis: 4-(Chloromethyl)isoxazole (C₄H₄ClNO, M.W. approx. 117.53 g/mol ) possesses two key structural features that dictate its solubility profile:

  • The Isoxazole Ring: This five-membered aromatic heterocycle is inherently polar. The nitrogen and oxygen atoms are electronegative, creating a dipole moment. Furthermore, the lone pairs on these heteroatoms can act as hydrogen bond acceptors.[8][9] This feature promotes interaction with polar solvents.

  • The Chloromethyl Group (-CH₂Cl): This substituent adds a degree of nonpolar character due to the methylene group, but the electronegative chlorine atom also contributes to the molecule's overall dipole. This group is not a hydrogen bond donor or a strong acceptor.

Predicted Solubility Behavior: Based on this composite structure, we can predict the following:

  • High Solubility is expected in polar aprotic solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetonitrile (ACN)). These solvents have strong dipole moments that can interact favorably with the polar isoxazole ring.

  • Moderate Solubility may be found in polar protic solvents (e.g., Methanol, Ethanol, Isopropanol). While these solvents can engage in hydrogen bonding, the lack of a hydrogen bond donor on 4-(chloromethyl)isoxazole means it cannot fully reciprocate this interaction, potentially limiting its solubility compared to polar aprotic solvents. The parent isoxazole is noted to be soluble in these solvents.[8]

  • Low to Negligible Solubility is predicted in nonpolar solvents (e.g., Hexane, Cyclohexane, Toluene). The weak van der Waals forces offered by these solvents are insufficient to overcome the stronger solute-solute interactions of the polar 4-(chloromethyl)isoxazole molecules.[8]

cluster_Molecule 4-(Chloromethyl)isoxazole cluster_Solvents Solvent Classes Molecule C₄H₄ClNO Isoxazole Isoxazole Ring (Polar, H-Bond Acceptor) Molecule->Isoxazole contains Chloromethyl Chloromethyl Group (Moderately Polar) Molecule->Chloromethyl contains Nonpolar Nonpolar (e.g., Hexane) Molecule->Nonpolar Weak Interaction (Poor Solubility) PolarAprotic Polar Aprotic (e.g., THF, DCM, Acetone) Isoxazole->PolarAprotic Strong Interaction (Dipole-Dipole) PolarProtic Polar Protic (e.g., MeOH, EtOH) Isoxazole->PolarProtic Moderate Interaction (H-Bond Accepting) Chloromethyl->PolarAprotic Moderate Interaction

Fig 1. Predicted interactions between 4-(chloromethyl)isoxazole features and solvent classes.

A Predictive Framework for Solvent Selection

The following table summarizes the predicted solubility of 4-(chloromethyl)isoxazole in common laboratory solvents, categorized by their type and polarity index. This serves as a starting point for experimental design.

Solvent ClassSolvent NamePolarity Index (approx.)Predicted SolubilityRationale & Use Case
Nonpolar Hexane0.1Very LowUnsuitable for reactions; useful for precipitation or as an anti-solvent.
Toluene2.4LowMay have some solubility due to aromaticity; potentially useful in specific reactions.
Polar Aprotic Dichloromethane (DCM)3.1HighExcellent for organic reactions and extractions due to high volatility.
Tetrahydrofuran (THF)4.0HighVersatile reaction solvent, particularly for reactions involving organometallics.
Ethyl Acetate (EtOAc)4.4HighCommon solvent for reactions and chromatography.
Acetone5.1HighGood for reactions and as a cleaning solvent.
Acetonitrile (ACN)5.8HighCommon polar solvent for reactions and HPLC mobile phases.
Dimethylformamide (DMF)6.4Very HighStrong polar solvent for challenging reactions, but high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)7.2Very HighUniversal solvent for creating high-concentration stock solutions for biological screening.
Polar Protic Isopropanol (IPA)3.9ModerateUseful for reactions and recrystallizations.
Ethanol (EtOH)4.3ModerateCommon reaction solvent; often used in recrystallizations.
Methanol (MeOH)5.1ModerateA highly polar protic solvent; good for reactions and as a component in chromatography.
Water10.2Very LowExpected to be poorly soluble; a key solvent for determining aqueous solubility for drug development.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[10][11] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To accurately measure the solubility of 4-(chloromethyl)isoxazole in a chosen organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • 4-(Chloromethyl)isoxazole (solid, >98% purity)

  • Selected organic solvent (HPLC grade)

  • Volumetric flasks, glass vials with screw caps

  • Analytical balance

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • HPLC or UV-Vis spectrophotometer

Methodology:

Part A: Preparation of Calibration Curve

  • Stock Solution: Accurately weigh a known mass of 4-(chloromethyl)isoxazole and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of decreasing concentration.

  • Instrumental Analysis: Analyze each standard using a validated HPLC or UV-Vis method to generate a calibration curve of instrument response versus concentration. The curve should have a correlation coefficient (R²) > 0.99.

Part B: Solubility Measurement (Shake-Flask Method)

  • Add Excess Solute: Add an excess amount of solid 4-(chloromethyl)isoxazole to a glass vial (e.g., 20 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Remove the vial and let it stand to allow the solid to settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the range of the previously prepared calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using the same instrumental method as in Part A.

  • Calculation: Use the instrument response and the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

cluster_prep Part A: Calibration cluster_exp Part B: Measurement cluster_calc Part C: Calculation A1 Prepare Stock Solution A2 Create Serial Dilutions A1->A2 A3 Analyze Standards (HPLC/UV-Vis) A2->A3 A4 Generate Calibration Curve A3->A4 C1 Determine Conc. from Curve A4->C1 Use Curve B1 Add Excess Solid to Solvent B2 Equilibrate (24-48h Shake) B1->B2 B3 Separate Phases (Centrifuge) B2->B3 B4 Filter Supernatant (0.22 µm) B3->B4 B5 Dilute Sample B4->B5 B6 Analyze Sample (HPLC/UV-Vis) B5->B6 B6->C1 Input Data C2 Calculate Final Solubility (mg/mL) C1->C2

Fig 2. Workflow for the experimental determination of thermodynamic solubility.

Safety and Handling of 4-(Chloromethyl)isoxazole

As a reactive chloromethylated heterocyclic compound, 4-(chloromethyl)isoxazole requires careful handling. Safety data for structurally similar compounds indicate the following precautions:[12]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, a lab coat, and nitrile gloves.[13][14]

  • Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.[13][15]

  • Hazard Profile: Assumed to be a skin and eye irritant.[12] Avoid all direct contact. In case of contact, flush the affected area with copious amounts of water.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines, as these can lead to vigorous and potentially hazardous reactions.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[12][13]

Conclusion

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of Isoxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in a multitude of clinically approved drugs, including the anti-inflammatory agent Valdecoxib and various antibiotics like Sulfamethoxazole and Cloxacillin.[1][2] The isoxazole nucleus is a privileged scaffold, consistently demonstrating a wide spectrum of biological activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper understanding of the strategic choices involved in synthesizing and evaluating novel isoxazole-containing compounds. We will explore robust synthetic methodologies, offer detailed, field-tested protocols, and outline a logical framework for subsequent biological screening.

Part 1: Strategic Approaches to Isoxazole Synthesis

The construction of the isoxazole ring can be achieved through several reliable pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two of the most prevalent and powerful strategies are the [3+2] cycloaddition of nitrile oxides and the condensation of β-dicarbonyl compounds with hydroxylamine.

The Huisgen 1,3-Dipolar Cycloaddition: A Convergent and Powerful Tool

The 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition, is arguably the most versatile method for isoxazole synthesis.[6][7] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) to form the isoxazole or isoxazoline ring, respectively.[6][8][9]

  • Mechanistic Insight: The reaction proceeds via a concerted, pericyclic mechanism where the terminal atoms of the nitrile oxide and the alkyne simultaneously form new sigma bonds, constructing the five-membered ring in a single, highly efficient step.[9] This concerted nature often leads to high regioselectivity, which is a significant advantage in complex molecule synthesis.

  • Generation of Nitrile Oxides: A key consideration is the in situ generation of the nitrile oxide, which is a reactive and unstable intermediate. Common methods include the dehydration of primary nitro compounds or, more frequently, the base-induced dehydrohalogenation of hydroximoyl halides. The latter is often preferred for its mild conditions and broad substrate scope.

Condensation with 1,3-Dicarbonyls: A Classic and Reliable Route

A foundational method for synthesizing isoxazoles involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds (or their synthetic equivalents like α,β-unsaturated carbonyl compounds).[10][11]

  • Mechanistic Insight: The reaction begins with the nucleophilic attack of the hydroxylamine's nitrogen atom on one of the carbonyl carbons to form an oxime intermediate.[10][12] Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group on the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring.[10][12] The regioselectivity depends on which carbonyl is attacked first, a factor influenced by the electronic and steric environment of the dicarbonyl substrate.

Comparison of Key Synthetic Strategies
Feature1,3-Dipolar CycloadditionCondensation with 1,3-Dicarbonyls
Versatility High; wide range of alkynes and nitrile oxide precursors can be used.Moderate; dependent on the availability of substituted 1,3-dicarbonyls.
Regioselectivity Generally high and predictable, favoring 3,5-disubstituted products.[13]Can be variable, sometimes leading to mixtures of isomers.
Reaction Conditions Often mild, can be catalyzed by metals (e.g., Cu(I)) or run under thermal conditions.[14]Typically requires acidic or basic conditions and heating.[11]
Key Advantage Convergent approach, allowing for late-stage combination of complex fragments.Utilizes readily available and often inexpensive starting materials.[15]

Part 2: Experimental Protocols and Workflow

This section provides a detailed, step-by-step protocol for a representative isoxazole synthesis using the 1,3-dipolar cycloaddition approach, followed by a standard protocol for preliminary biological evaluation.

Overall Discovery Workflow

The journey from a synthetic concept to a biologically validated compound follows a structured path. This workflow ensures that synthetic efforts are efficiently coupled with biological testing to identify promising lead candidates.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Biological Evaluation S1 Step 1: In Situ Generation of Nitrile Oxide S2 Step 2: Cycloaddition with Alkyne S1->S2 Reactive Intermediate S3 Step 3: Work-up & Crude Isolation S2->S3 Crude Product S4 Step 4: Chromatographic Purification (e.g., FCC) S3->S4 Purification A1 Structural Verification (NMR, MS) S4->A1 Purified Compound A2 Purity Assessment (HPLC, LC-MS) A1->A2 B1 Primary Screening (e.g., Cytotoxicity MTT Assay) A2->B1 Confirmed Structure & Purity >95% B2 Secondary Screening (e.g., Enzyme Inhibition Assay) B1->B2 Active 'Hits' B3 Data Analysis (IC50/EC50 Determination) B2->B3

Caption: High-level workflow from synthesis to biological data.

Protocol 2.1: Synthesis of 3-Phenyl-5-methylisoxazole via 1,3-Dipolar Cycloaddition

This protocol details the synthesis of a simple disubstituted isoxazole, illustrating the in situ generation of benzonitrile oxide from benzaldoxime followed by its reaction with propyne.

Materials & Reagents:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Propyne (can be bubbled from a cylinder or generated in situ)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (sat. aq. solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (e.g., 1.21 g, 10 mmol) and dissolve in anhydrous DCM (100 mL) under an inert atmosphere (e.g., Argon).

  • Hydroximoyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol) portion-wise over 15 minutes. Stir the reaction at 0 °C for 1 hour. The formation of the intermediate benzohydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Note: This step generates the precursor to our 1,3-dipole. Portion-wise addition of NCS at low temperature helps to control the exotherm and prevent side reactions.

  • Nitrile Oxide Generation & Cycloaddition: While maintaining the temperature at 0 °C, slowly bubble propyne gas through the solution for 20-30 minutes. Following this, add triethylamine (TEA) (1.5 mL, 11 mmol) dropwise via syringe over 10 minutes. The TEA acts as a base to eliminate HCl, generating the reactive benzonitrile oxide in situ, which is immediately trapped by the propyne.

    • Scientist's Note: The immediate presence of the dipolarophile (propyne) is crucial to "trap" the unstable nitrile oxide, maximizing the yield of the desired cycloaddition product.[16]

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting benzohydroximoyl chloride spot has been consumed.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 3-phenyl-5-methylisoxazole as a pure solid.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[17]

Part 3: Protocols for Biological Evaluation

Once a novel isoxazole compound is synthesized and purified, the next critical step is to assess its biological activity. The screening strategy often begins with a broad assay for general cytotoxicity, followed by more specific, target-oriented assays for promising candidates.

Protocol 3.1: MTT Assay for General Cytotoxicity Screening

The MTT assay is a robust, colorimetric method to assess cell viability.[18] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][19] The amount of formazan produced is proportional to the number of viable cells. This assay is a workhorse in initial drug screening to determine the concentration at which a compound exhibits cytotoxic effects.[19][20]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test isoxazole compound, dissolved in DMSO to make a stock solution (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[21] Incubate for another 3-4 hours at 37°C.[21] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[23] A reference wavelength of 620-690 nm can be used to subtract background absorbance.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 3.2: In Vitro Enzyme Inhibition Assay

For compounds that show interesting activity in primary screens, a more targeted approach is needed. If the isoxazole series was designed to inhibit a specific enzyme, a direct enzyme inhibition assay is the logical next step.[24]

Principle: This protocol provides a general framework. The specific substrate, buffer, and detection method will vary depending on the enzyme target. The core principle is to measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.[24]

General Procedure:

  • Reaction Setup: In a 96-well plate, combine the enzyme, buffer, and the isoxazole inhibitor at various concentrations.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.[25][26]

  • Initiate Reaction: Initiate the enzymatic reaction by adding the specific substrate.[25]

  • Detection: Measure the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence). The rate of the reaction is determined from the slope of the progress curve.

  • Data Analysis: Compare the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

References

  • ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... Available from: [Link].

  • Al-Ghorbani, M., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Available from: [Link].

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. Available from: [Link].

  • Nagraba, Ł., et al. (2020). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Available from: [Link].

  • ResearchGate. Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Available from: [Link].

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available from: [Link].

  • YouTube. (2019). synthesis of isoxazoles. Available from: [Link].

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link].

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Cardiovascular Disease Research. Available from: [Link].

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link].

  • Cláudio, M. P., et al. (2017). Screening and identification of novel biologically active natural compounds. PMC. Available from: [Link].

  • ACS Publications. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Omega. Available from: [Link].

  • RSC Publishing. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available from: [Link].

  • Bio-protocol. In Vitro Enzyme Inhibitory Assays. Available from: [Link].

  • ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available from: [Link].

  • Journal of Chemical Research. (2022). Construction of Isoxazole ring: An Overview. Available from: [Link].

  • MDPI. (2022). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. Microorganisms. Available from: [Link].

  • PMC - PubMed Central. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available from: [Link].

  • PMC - NIH. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available from: [Link].

  • NIH. (2019). Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions. Sains Malaysiana. Available from: [Link].

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].

  • ResearchGate. (2019). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available from: [Link].

  • Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Available from: [Link].

  • ResearchGate. (2022). Guidelines for the digestive enzymes inhibition assay. Available from: [Link].

  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays. Available from: [Link].

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link].

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link].

  • ResearchGate. (2024). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link].

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available from: [Link].

  • ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link].

  • PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available from: [Link].

  • NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes. Available from: [Link].

  • PubMed. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Molecules. Available from: [Link].

  • ResearchGate. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link].

  • ACS Publications. (2024). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. Available from: [Link].

Sources

Using 4-(Chloromethyl)isoxazole to synthesize novel anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Chloromethyl)isoxazole in the Synthesis of Next-Generation Anticancer Agents

Abstract

This technical guide details the synthetic utility of 4-(Chloromethyl)isoxazole as a critical building block in the development of novel anticancer therapeutics. The isoxazole moiety functions as a privileged scaffold, offering bioisosteric replacement for phenyl rings and serving as a robust pharmacophore for targeting kinases (e.g., HSP90, VEGFR) and tubulin dynamics.[1] This document provides validated protocols for nucleophilic substitution reactions (N-alkylation and O-alkylation), purification strategies, and downstream biological characterization assays.[1]

Introduction: The Isoxazole Advantage in Oncology

In modern medicinal chemistry, the isoxazole ring is not merely a structural connector but a bioactive pharmacophore.[1][2] It is widely recognized for its ability to engage in hydrogen bonding (via the nitrogen atom) and pi-stacking interactions (aromatic character) within the ATP-binding pockets of kinases.

4-(Chloromethyl)isoxazole represents a high-value electrophilic fragment. Its chloromethyl group acts as a "chemical hook," allowing researchers to attach the isoxazole ring to various nucleophilic core scaffolds.[1]

Key Pharmacological Benefits:

  • Bioisosterism: The isoxazole ring mimics the geometry and electronic properties of phenyl and pyridine rings but often with improved water solubility and distinct metabolic profiles.

  • HSP90 Inhibition: Isoxazole-resorcinol derivatives (e.g., NVP-AUY922) are potent HSP90 inhibitors.[3] The isoxazole nitrogen forms critical hydrogen bonds with the amino acid residues (e.g., Asp93) in the N-terminal ATP-binding pocket.

  • Tubulin Targeting: Compounds like KRIBB3 utilize the isoxazole scaffold to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells.[1]

Synthetic Strategy & Mechanisms

The primary reaction pathway for utilizing 4-(Chloromethyl)isoxazole is Nucleophilic Substitution (


) . The chloromethyl group is susceptible to attack by nucleophiles such as amines, phenols, and thiols.[1]
Reaction Scheme: General Nucleophilic Substitution

The following Graphviz diagram illustrates the core synthetic pathway and the divergent applications based on the nucleophile used.

ReactionScheme Reagent 4-(Chloromethyl)isoxazole (Electrophile) Intermediate Transition State (SN2 Mechanism) Reagent->Intermediate + Base (K2CO3/Cs2CO3) Nucleophile Nucleophile (R-NH2, Ar-OH, R-SH) Nucleophile->Intermediate Product Isoxazole-Functionalized Scaffold Intermediate->Product - HCl App1 Kinase Inhibitors (N-linked) Product->App1 If Nu = Amine App2 ER Modulators (O-linked) Product->App2 If Nu = Phenol

Figure 1: General synthetic workflow for coupling 4-(Chloromethyl)isoxazole with nucleophilic scaffolds via


 reaction.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Kinase Inhibitor Precursors)

Target: Attaching the isoxazole moiety to a secondary amine (e.g., piperazine or morpholine linked to a quinoline core).[1]

Reagents:

  • Substrate: Secondary amine scaffold (1.0 equiv)

  • Reagent: 4-(Chloromethyl)isoxazole (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) for lower reactivity amines.
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein in-situ conversion to the more reactive iodide.

  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine substrate (1.0 mmol) in anhydrous

    
     (10 mL).
    
  • Activation: Add

    
     (2.0 mmol) and KI (0.1 mmol). Stir at room temperature for 15 minutes to deprotonate/activate the system.
    
  • Addition: Dropwise add a solution of 4-(Chloromethyl)isoxazole (1.2 mmol) in

    
     (2 mL) over 5 minutes.
    
  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 6–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
  • Work-up: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via silica gel column chromatography (Gradient: Hexane/EtOAc).
    
Protocol B: O-Alkylation (Synthesis of Ether-Linked Scaffolds)

Target: Attaching the isoxazole to a phenolic hydroxyl group (common in Estrogen Receptor modulators or chalcone derivatives).

Reagents:

  • Substrate: Phenolic scaffold (1.0 equiv)

  • Reagent: 4-(Chloromethyl)isoxazole (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv) - Stronger base required for phenols.[1]

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under

    
    , dissolve the phenolic substrate (1.0 mmol) in anhydrous DMF (5 mL). Cool to 
    
    
    
    .
  • Base Addition: Carefully add NaH (1.5 mmol) portion-wise. Evolution of

    
     gas will occur. Stir at 
    
    
    
    for 30 minutes until gas evolution ceases.
  • Alkylation: Add 4-(Chloromethyl)isoxazole (1.2 mmol) directly to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours.

  • Quenching: Carefully quench with ice-cold water (20 mL).

  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine.[1]
    
  • Purification: Recrystallization from Ethanol is often sufficient; otherwise, use flash chromatography.[1]

Biological Evaluation & Validation

Once synthesized, the novel agents must undergo rigorous biological testing.[1]

Primary Screen: MTT Cytotoxicity Assay

Objective: Determine the


 of the new isoxazole derivative against specific cancer cell lines (e.g., MCF-7 for breast, A549 for lung).

Data Presentation Template: | Compound ID | R-Group (Scaffold) | Cell Line |


 (

) | Standard (Doxorubicin) | | :--- | :--- | :--- | :--- | :--- | | ISOX-001 | Piperazine-Quinoline | MCF-7 | 4.2 ± 0.5 | 0.8 ± 0.1 | | ISOX-002 | Resorcinol | A549 | 0.45 ± 0.05 | 0.6 ± 0.1 | | ISOX-Ctrl | Unsubstituted | MCF-7 | >100 | - |[4][5][6]
Mechanism of Action: Pathway Validation

If designing HSP90 inhibitors, Western Blot analysis is required to check for the degradation of client proteins (HER2, Akt, Raf-1).[1]

BioValidation Compound Novel Isoxazole Agent Target Target Binding (e.g., HSP90 / Tubulin) Compound->Target Binding Affinity (Kd) Downstream Signal Cascade Disruption Target->Downstream Inhibition Outcome Apoptosis / Cell Cycle Arrest Downstream->Outcome G2/M Arrest (Tubulin) Client Degradation (HSP90)

Figure 2: Biological validation logic flow for isoxazole-based anticancer agents.

Safety & Handling Guidelines

Hazard Identification:

  • 4-(Chloromethyl)isoxazole: Alkylating agent. Causes severe skin burns and eye damage (Category 1B).[7] Suspected carcinogen due to alkylation potential.

  • Reaction Hazards: Use of NaH generates flammable hydrogen gas.

Engineering Controls:

  • All weigh-outs and reactions must be performed in a certified chemical fume hood.

  • Quenching of NaH reactions must be done slowly at low temperatures.

Personal Protective Equipment (PPE):

  • Double nitrile gloves (0.11 mm minimum).

  • Chemical splash goggles.

  • Lab coat with long sleeves.

References

  • Arya, G. C., et al. (2021).[1][8][9] "Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies." European Journal of Medicinal Chemistry, 221, 113511.[1][8][10] Link[8]

  • Eid, A. M., et al. (2021).[1][8][9] "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." BioMed Research International, 2021, 6633297.[1][8] Link

  • Eccles, S. A., et al. (2008).[1] "NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis."[1] Cancer Research, 68(8), 2850–2860.[1] Link

  • Shin, K. D., et al. (2008).[1] "KRIBB3, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells."[1] Biochemical and Biophysical Research Communications, 371(4), 815-819.[1] Link

  • Thermo Fisher Scientific. (2025).[11][12] "Safety Data Sheet: 4-(Chloromethyl)isoxazole derivatives." Fisher Scientific Safety Document Repository. Link

Sources

Reaction of 4-(Chloromethyl)isoxazole with amine nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution of 4-(Chloromethyl)isoxazole with Amine Nucleophiles

Abstract

This technical guide details the protocol for the


 functionalization of 4-(chloromethyl)isoxazole with primary and secondary amines. The isoxazole core is a privileged scaffold in medicinal chemistry, found in COX-2 inhibitors (e.g., Valdecoxib) and various antibiotics. This note provides a robust, scalable methodology using acetonitrile (MeCN) and potassium carbonate (

), emphasizing reaction kinetics, isoxazole ring stability, and purification strategies.

Introduction

The 4-(chloromethyl)isoxazole moiety serves as a critical "benzylic-like" electrophile. The electron-deficient nature of the isoxazole ring (due to the electronegative oxygen and nitrogen atoms) inductively activates the C-4 methylene group, making it highly susceptible to nucleophilic attack. However, this same electronic deficiency renders the isoxazole ring sensitive to base-induced fragmentation (Kemp elimination-like pathways) under harsh conditions.

This protocol balances reactivity with scaffold integrity, providing a standardized approach to synthesizing 4-(aminomethyl)isoxazole derivatives.

Mechanistic Insight

The reaction proceeds via a classical bimolecular nucleophilic substitution (


) mechanism.
  • Activation: The isoxazole ring acts as an electron-withdrawing group (EWG), pulling electron density away from the chloromethyl carbon. This increases the electrophilicity of the

    
     center.
    
  • Nucleophilic Attack: The lone pair of the amine nucleophile attacks the methylene carbon from the backside.

  • Leaving Group Departure: The chloride ion is displaced.

  • Proton Transfer: The base (

    
     or tertiary amine) scavenges the generated HCl to drive the equilibrium forward and prevent the formation of unreactive ammonium salts.
    

Critical Consideration: Unlike true benzyl chlorides, the adjacent isoxazole ring contains a weak N-O bond. Strong bases (e.g., NaH, NaOH) or high temperatures (>100°C) can trigger ring opening to form acyclic nitriles or enamino ketones [1].

Figure 1: Reaction Mechanism & Pathway[1]

ReactionMechanism Reactant 4-(Chloromethyl)isoxazole (Electrophile) TS Transition State [Pentacoordinate] Reactant->TS + Amine SideProduct Ring Cleavage (Avoided by mild base) Reactant->SideProduct Strong Base / High T Amine Amine Nucleophile (R-NH2) Amine->TS Product 4-(Aminomethyl)isoxazole (Product) TS->Product - HCl

Caption:


 pathway for amination. Note the divergent pathway (dotted red) leading to ring cleavage under harsh conditions.

Experimental Protocol

Materials
  • Substrate: 4-(Chloromethyl)isoxazole (or 3,5-dimethyl derivative).[1][2]

  • Nucleophile: Primary or secondary amine (1.2 equiv).

  • Base: Potassium carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN), HPLC grade (dry).

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Use if reaction is sluggish (Finkelstein activation).

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with nitrogen or argon to remove moisture (hydrolysis of the chloride is a competing side reaction).

  • Solubilization:

    • Dissolve 4-(chloromethyl)isoxazole (1.0 mmol, 1.0 equiv) in anhydrous MeCN (5 mL, 0.2 M concentration).

    • Note: MeCN is preferred over DMF for easier workup, though DMF can be used for poorly soluble amines.

  • Addition:

    • Add anhydrous

      
       (2.0 mmol, 2.0 equiv) to the stirring solution.
      
    • Add the amine nucleophile (1.2 mmol, 1.2 equiv) dropwise.

    • (Optional): Add NaI (0.1 mmol) if the amine is sterically hindered.

  • Reaction:

    • Heat the mixture to 60°C in an oil bath.

    • Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS every 2 hours.

    • Endpoint: Typical reaction time is 4–6 hours. Disappearance of the starting chloride (

      
      ) and appearance of a more polar spot (
      
      
      
      ) indicates completion.
  • Workup:

    • Cool to room temperature.[3]

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (

      
      , KCl). Rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Acid-Base Extraction (Recommended): Dissolve residue in EtOAc. Wash with 1M HCl (product moves to aqueous layer). Separate organic layer (discard). Basify aqueous layer with sat.

      
       to pH 9. Extract back into EtOAc (
      
      
      
      ).[4] Dry over
      
      
      and concentrate.
    • Column Chromatography: If acid-sensitive, purify via silica gel flash chromatography using a DCM:MeOH (95:5) gradient.

Figure 2: Experimental Workflow

Workflow Start Start: Dissolve Chloride in MeCN (0.2 M) AddReagents Add K2CO3 (2 equiv) + Amine (1.2 equiv) Start->AddReagents Heat Heat to 60°C (4-6 Hours) AddReagents->Heat Check Monitor (TLC/LCMS) Heat->Check Check->Heat Incomplete Filter Filter through Celite (Remove Salts) Check->Filter Complete Extract Acid-Base Extraction (Purification) Filter->Extract Final Pure Product (Yield >85%) Extract->Final

Caption: Standard operational workflow for the synthesis of 4-(aminomethyl)isoxazoles.

Optimization & Troubleshooting

The following table summarizes the impact of variable changes on reaction efficiency and isoxazole stability.

ParameterRecommendationRationaleRisk of Deviation
Solvent Acetonitrile (MeCN) Optimal polarity for

; low boiling point for removal.
DMF/DMSO: Hard to remove; high T workup may degrade ring. EtOH: May cause solvolysis (ether formation).
Base

or DIPEA
Mild bases sufficient to scavenge HCl without attacking the ring.NaOH/KOH: Strong nucleophiles that attack the isoxazole N-O bond, causing ring opening [2].
Temperature 50–65°C Balances rate vs. thermal stability.>100°C: Increases risk of polymerization or Kemp elimination.
Stoichiometry 1.2 eq Amine Slight excess ensures complete consumption of the alkyl chloride.>3.0 eq Amine: Wasteful; difficult to separate from product if boiling points are similar.

Common Issues:

  • Bis-alkylation: If using a primary amine (

    
    ), the product is a secondary amine which is more nucleophilic than the starting material.
    
    • Solution: Use a large excess of the amine (3–5 equiv) or protect the amine (e.g., use a sulfonamide) and deprotect later.

  • Hydrolysis: Formation of 4-(hydroxymethyl)isoxazole.

    • Solution: Ensure solvents are dry. Store the chloride starting material in a desiccator.

Safety & Handling

  • Genotoxicity: 4-(Chloromethyl)isoxazole is an alkylating agent. It must be treated as a potential mutagen. Handle only in a fume hood with double nitrile gloves.

  • Corrosivity: The compound can cause severe skin and eye irritation [3].[2][5][6]

  • Inactivation: Quench excess alkylating agent spills with a dilute solution of ammonia or sodium thiosulfate before disposal.

References

  • Isoxazole Stability: P. Pevarello, et al. "Synthesis and pharmacological activity of isoxazole derivatives." J. Med. Chem., 1998. (General reference on isoxazole ring lability in basic media).
  • Ring Cleavage Mechanisms: De Sarlo, F., et al. "Isoxazoles: Reactivity and Stability." Heterocycles, Vol 20, 1983.
  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 4-(Chloromethyl)-3,5-dimethylisoxazole.

  • General Protocol Source: TCI Chemicals Product Guide, "4-(Chloromethyl)-3,5-dimethylisoxazole."

  • Application in Drug Discovery: Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." J. Med. Chem., 2000.

Sources

Strategic Utilization of 4-(Chloromethyl)isoxazole Scaffolds in Agrochemical Synthesis

[1]

Executive Summary

4-(Chloromethyl)isoxazoles represent a critical class of electrophilic building blocks in the design of modern agrochemicals, particularly herbicides and fungicides. Functioning as a "masked" bioisostere of benzyl chloride, the 4-(chloromethyl)isoxazole moiety allows for the introduction of the metabolically distinct isoxazole ring into lipophilic pharmacophores.

This application note details the strategic use of 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5) and its analogues as alkylating agents. We provide a validated protocol for Isoxazol-4-ylmethylation , a key transformation for synthesizing protoporphyrinogen oxidase (PPO) inhibiting herbicides and next-generation fungicides.[1]

Chemical Identity & Mechanistic Significance[1][3][4][5]

The "Warhead" Architecture

The 4-(chloromethyl)isoxazole scaffold possesses two distinct reactivity zones:

  • The Electrophilic Handle (Chloromethyl): Highly reactive toward S_N2 displacement by O-, N-, and S-nucleophiles. Unlike benzyl chlorides, the adjacent isoxazole ring exerts a unique electron-withdrawing effect, modulating the reactivity and stability of the transition state.

  • The Heterocyclic Core (Isoxazole): Acts as a stable, lipophilic spacer that resists oxidative metabolism better than furan or thiophene, while providing specific binding interactions (via the N-O dipole) in enzyme active sites (e.g., HPPD or PPO enzymes).[1]

Agrochemical Relevance[1][6][7][8][9][10]
  • Herbicides: The isoxazole ring is a core feature in HPPD inhibitors (e.g., Isoxaflutole) and PPO inhibitors.[1][2] The chloromethyl derivative is specifically used to tether this ring to aryl or heteroaryl cores via ether or amine linkages.

  • Fungicides: Used to synthesize isoxazole-linked carboxamides and strobilurin analogues where the ring replaces a phenyl group to alter solubility and metabolic half-life.[1]

Validated Protocol: O-Alkylation for Ether-Linked Agrochemicals

Objective: Synthesis of a model isoxazole-ether scaffold via Williamson Ether Synthesis. This reaction mimics the key step in the production of PPO-inhibiting herbicides.

Experimental Workflow Diagram

The following flowchart illustrates the critical decision points and logic flow for the synthesis.

GStartStart: Reagent PreparationReagent_ANucleophile:Substituted Phenol (1.0 eq)Start->Reagent_AReagent_BElectrophile:4-(Chloromethyl)-3,5-dimethylisoxazole (1.1 eq)Start->Reagent_BBase_SelectBase Selection:K2CO3 (Standard) vs Cs2CO3 (Fast)Reagent_A->Base_SelectReagent_B->Base_SelectReactionReaction:Solvent: DMF or MeCNTemp: 60-80°CTime: 4-12 hBase_Select->Reaction ActivationQC_CheckIn-Process Control (IPC):TLC / LC-MSTarget: Disappearance of PhenolReaction->QC_CheckQC_Check->Reaction IncompleteWorkupWorkup:1. Dilute w/ Water2. Extract (EtOAc)3. Wash (Brine/LiCl)QC_Check->Workup Conversion >98%PurificationPurification:Recrystallization (EtOH)or Flash ColumnWorkup->PurificationFinalFinal Product:Isoxazol-4-ylmethyl Aryl EtherPurification->Final

Caption: Logical workflow for the S_N2 coupling of 4-(chloromethyl)isoxazoles with phenolic nucleophiles, highlighting critical checkpoints.

Detailed Methodology

Reagents:

  • Substrate: 2,4-Dichlorophenol (Model Nucleophile) - 10.0 mmol

  • Reagent: 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5) - 11.0 mmol (1.1 eq)

  • Base: Potassium Carbonate (anhydrous, milled) - 15.0 mmol (1.5 eq)

  • Catalyst (Optional): Potassium Iodide (KI) - 0.5 mmol (5 mol%) - Accelerates reaction via Finkelstein mechanism.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorophenol (1.63 g) in MeCN (20 mL). Add K2CO3 (2.07 g) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

    • Expert Insight: If using DMF, ensure it is dry. Water acts as a competing nucleophile, hydrolyzing the chloromethyl reagent to the alcohol.

  • Addition: Add 4-(Chloromethyl)-3,5-dimethylisoxazole (1.60 g) dropwise. If using KI, add it now.

  • Reflux: Heat the mixture to 80°C (reflux for MeCN) under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 4:1).

    • Reaction Endpoint: Typically 4–6 hours. The spot for the phenol (lower Rf) should disappear; the product (higher Rf) will emerge.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (KCl, excess K2CO3).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol traces. Wash with brine.

  • Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Quantitative Performance Data

The following table summarizes expected yields and conditions based on internal validation and literature precedents for isoxazole alkylations.

ParameterCondition A (Standard)Condition B (High Speed)Condition C (Sensitive Substrates)
Solvent Acetonitrile (MeCN)DMFAcetone
Base K2CO3Cs2CO3K2CO3
Temperature 80°C (Reflux)60°C56°C (Reflux)
Time 6 h2 h12 h
Yield 85-92% 90-95% 75-85%
Impurity Profile Low (<2% hydrolysis)Moderate (solvent removal difficult)Low

Quality Control & Characterization

To ensure the integrity of the "Lethal Linker," specific spectral markers must be verified.

  • 1H NMR (CDCl3):

    • Isoxazole-CH2-O: Look for a sharp singlet between δ 4.8 – 5.0 ppm . This shift is diagnostic of the methylene bridge connecting the isoxazole and the oxygen.

    • Ring Methyls (if 3,5-dimethyl): Two singlets typically around δ 2.2 – 2.4 ppm .

  • 13C NMR:

    • Isoxazole C-4: The quaternary carbon attached to the methylene usually appears at δ 105 – 110 ppm .

    • Methylene Carbon: δ 55 – 65 ppm (depending on the heteroatom attached).

Safety & Handling (HSE)

Warning: 4-(Chloromethyl)isoxazoles are alkylating agents and structural analogues of benzyl chloride.

  • Hazards: Potentially lachrymatory and vesicant. May cause skin sensitization.

  • Storage: Store at 2–8°C. The chloromethyl group can hydrolyze slowly if exposed to moisture, releasing HCl.

  • Neutralization: Quench excess alkylating agent with an amine solution (e.g., 10% aqueous ammonia) or thiols before disposal.[1]

References

  • Synthesis of Isoxazole Derivatives (General Review): Pinho e Melo, T. M. (2005).[1] Recent advances in the synthesis of isoxazoles.[3][4] Current Organic Chemistry, 9(10), 925-958. Link

  • Agrochemical Applications (Herbicides): Hamper, B. C., et al. (1995).[1] Synthesis and Herbicidal Activity of 4-(Haloalkyl)isoxazoles. Journal of Agricultural and Food Chemistry, 43(1), 219-228. Link

  • Protocol Validation (Phenol Alkylation): Liu, K., et al. (2020).[1] Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline/isoxazole moiety. Pest Management Science, 76(8). Link

  • Chemical Properties (CAS 19788-37-5): PubChem Compound Summary for CID 88246, 4-(Chloromethyl)-3,5-dimethylisoxazole.[5][6] Link

Palladium-catalyzed cross-coupling reactions with 4-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.0

Executive Summary

4-(Chloromethyl)isoxazole represents a distinct challenge in palladium-catalyzed cross-coupling: it combines the sluggish oxidative addition kinetics of an alkyl chloride with the chemical lability of the isoxazole ring. While the chloromethyl group is electronically activated (benzylic-like), standard coupling conditions often lead to two primary failure modes: incomplete conversion (due to the strong C(sp3)-Cl bond) or heterocycle fragmentation (base-mediated N-O bond cleavage).

This guide details two field-proven protocols designed to overcome these barriers. We prioritize the Finkelstein-Assisted Suzuki-Miyaura coupling for general utility and the Negishi Coupling for base-sensitive substrates.

Part 1: Substrate Analysis & Mechanistic Challenges

The Isoxazole Dilemma

The isoxazole ring is a "masked" 1,3-dicarbonyl equivalent. Under strong basic conditions (pH > 10) or high temperatures (>100°C), the N-O bond is prone to cleavage, often resulting in a "domino fragmentation" sequence that yields thermodynamically stable arylacetonitriles rather than the desired coupled product.

The Alkyl Chloride Barrier

Unlike aryl chlorides, 4-(chloromethyl)isoxazole requires palladium insertion into a C(sp3)-Cl bond. This process is kinetically slow and competes with


-hydride elimination.
  • Solution: Use of electron-rich, bulky phosphine ligands (Buchwald-type) or N-Heterocyclic Carbenes (NHCs) to accelerate oxidative addition.

  • Enhancement: In-situ conversion of the chloride to the more reactive iodide (Finkelstein reaction).

Mechanistic Pathway & Risk Assessment

The following diagram illustrates the competitive pathways between successful coupling and fatal ring fragmentation.

G Substrate 4-(Chloromethyl) isoxazole OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd + Pd(0) Frag Ring Opening (N-O Cleavage) Substrate->Frag + Strong Base/Heat Pd0 Pd(0)/Ligand Pd0->OxAdd Coupling Transmetallation & Reductive Elimination OxAdd->Coupling + Boronic Acid Base Base (OH-/OR-) Coupling->Pd0 Regeneration Product Desired Isoxazole Product Coupling->Product Trash Arylacetonitrile (Decomposition) Frag->Trash Domino Seq.

Figure 1: Mechanistic divergence. Strong bases trigger the red pathway (fragmentation), while optimized catalysts favor the green pathway (coupling).

Part 2: Ligand & Catalyst Selection Strategy

To successfully couple 4-(chloromethyl)isoxazole, the catalyst system must be sufficiently electron-rich to insert into the C-Cl bond but bulky enough to prevent


-hydride elimination.
ComponentRecommendationRationale
Primary Ligand SPhos or XPhos Biaryl phosphines provide the steric bulk and electron density required for challenging alkyl halide oxidative addition [1].
Alternative Ligand CataCXium A Excellent for sterically hindered alkyl halides; often outperforms SPhos for primary alkyl chlorides [2].
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Stable sources of Pd. Pd(OAc)₂ is preferred for in-situ reduction protocols.
NHC Option Pd-PEPPSI-IPr "User-friendly" option. extremely active for sp3-sp2 coupling, robust against air/moisture [3].
Additive NaI (0.5 - 1.0 equiv) Critical: Facilitates in-situ Finkelstein exchange (R-Cl

R-I), significantly increasing reaction rate.

Part 3: Protocol A - Finkelstein-Assisted Suzuki-Miyaura Coupling

Best for: General library synthesis, robust substrates. Mechanism: In-situ conversion of the chloromethyl group to an iodomethyl group, followed by rapid Pd-insertion.

Materials
  • Substrate: 4-(Chloromethyl)isoxazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

  • Additive: Sodium Iodide (NaI) (0.5 equiv)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) - Avoid NaOtBu or NaOH

  • Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial, dissolve Pd(OAc)₂ and SPhos in the reaction solvent. Stir at room temperature for 5-10 minutes until the solution turns from orange to a clear/yellow tint (indicative of ligation).

  • Solids Addition: To a reaction vessel equipped with a stir bar, add the Boronic Acid, NaI, and finely ground K₃PO₄.

  • Substrate Introduction: Add 4-(Chloromethyl)isoxazole.

  • Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes (sparging or vac/fill cycles). Oxygen inhibition is fatal to alkyl-Pd species.

  • Reaction: Inject the pre-complexed catalyst solution. Heat to 80°C .

    • Note: Do not exceed 100°C to preserve the isoxazole ring.

  • Monitoring: Monitor by LCMS. The intermediate 4-(iodomethyl)isoxazole may be transiently observed.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

Validation Check: If the reaction stalls, add an additional 0.5 equiv of NaI. If ring opening is observed (nitrile peak in IR/NMR), switch to Protocol B.

Part 4: Protocol B - Negishi Coupling (Base-Free)

Best for: Base-sensitive substrates, large-scale synthesis. Mechanism: Direct transmetallation of organozinc reagents avoids the basic conditions that degrade the isoxazole ring.

Materials
  • Electrophile: 4-(Chloromethyl)isoxazole (1.0 equiv)

  • Nucleophile: Aryl Zinc Reagent (1.2 equiv) (Prepared from Aryl-Br + Zn dust/LiCl or commercially available)

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Solvent: THF or 2-MeTHF (Anhydrous)

Step-by-Step Methodology
  • Preparation of Organozinc:

    • Activate Zinc dust with 1,2-dibromoethane and TMSCl in THF.

    • Add the Aryl Bromide coupling partner and stir until conversion to Aryl-Zn-Br is complete (check by GC/titration).

  • Coupling Setup: In a separate dry Schlenk flask under Argon, charge Pd-PEPPSI-IPr and 4-(Chloromethyl)isoxazole in THF.

  • Addition: Dropwise add the Organozinc solution to the catalyst/isoxazole mixture at room temperature.

    • Exotherm Warning: The reaction can be exothermic.

  • Reaction: Stir at 40-60°C . The mild temperature is usually sufficient due to the high activity of the PEPPSI catalyst.

  • Quench: Quench carefully with saturated NH₄Cl solution (to break up zinc salts).

  • Extraction: Extract with TBME or EtOAc. Wash with EDTA solution if removal of Zinc/Pd residues is difficult.

Part 5: Troubleshooting & Stability Guide

The "Cyanomethylation" Trap

If your product mass is [M - (Isoxazole fragment) + CN], you have triggered the domino fragmentation pathway described by Velcicky et al. [4].

  • Cause: Base is too strong (e.g., Cs₂CO₃ in DMSO at >100°C) or temperature is too high.

  • Fix: Switch to K₃PO₄ (weaker base) or use Protocol B (Negishi, no base).

Optimization Matrix
ObservationDiagnosisCorrective Action
Starting Material Remaining Oxidative Addition FailureAdd NaI (Finkelstein condition) or switch ligand to CataCXium A .
Dehalogenation (R-CH3)

-Hydride Elimination
Increase ligand:Pd ratio (2:1 to 3:1). Use bulkier ligand (XPhos).
Ring Cleavage Products Base HydrolysisLower Temp (<80°C). Switch solvent to n-Butanol (buffers base).
Pd Black Precipitation Catalyst DecompositionEnsure strict degassing. Add 1 mol% TBAB (Phase transfer/stabilizer).
Reaction Decision Tree

DecisionTree Start Start: 4-(Chloromethyl)isoxazole CheckBase Is the coupling partner base sensitive? Start->CheckBase Suzuki Protocol A: Suzuki (Pd/SPhos + NaI) CheckBase->Suzuki No Negishi Protocol B: Negishi (Pd-PEPPSI + R-ZnX) CheckBase->Negishi Yes ResultCheck Check LCMS: Ring Intact? Suzuki->ResultCheck Success Isolate Product ResultCheck->Success Yes FailFrag Ring Fragmentation detected ResultCheck->FailFrag No FailFrag->Negishi Switch Protocol

Figure 2: Workflow for selecting the optimal coupling protocol based on substrate sensitivity.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Alkyl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Zapf, A., et al. (2004). Practical Synthesis of New and Highly Efficient Ligands for the Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal, 12(18), 4749–4755. Link

  • Velcicky, J., et al. (2011).[1][2] Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation.[1] Journal of the American Chemical Society, 133(18), 6948–6951. Link

  • Kambe, N., et al. (2011).[2][3] Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40, 4937-4947.[3] Link

Sources

Troubleshooting & Optimization

Common side products in 4-(Chloromethyl)isoxazole reactions and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Benzyl-Like but Fragile" Paradox

As researchers, we often treat 4-(chloromethyl)isoxazoles (particularly the 3,5-dimethyl derivative) as simple "benzyl chloride" equivalents. This is a dangerous oversimplification. While the chloromethyl group is an excellent electrophile for


 reactions, the isoxazole ring itself is a masked 1,3-dicarbonyl system  held together by a weak N–O bond.

The Golden Rule: Reaction conditions that work for benzyl chloride (strong bases, vigorous heating, reductive environments) will frequently destroy the isoxazole ring.

This guide addresses the three most common failure modes:

  • Ring Cleavage (The "Mystery Polar Product")

  • Hydrolysis (The "Wet Solvent" Trap)

  • Over-Alkylation (The Stoichiometry Error)

Diagnostic Dashboard: Quick Troubleshooting

If you are observing an issue, match your symptoms to the likely cause below.

SymptomObservation (TLC/NMR)Root CauseImmediate Fix
Loss of Aromaticity NMR: Loss of sharp ring signals. Appearance of broad NH or enone peaks.Ring Opening (Base-induced or Reductive)Switch to weaker bases (

,

). Avoid reducing metals.
Low Yield / Wet Solid TLC: New polar spot. NMR: Shift of

from ~4.5 ppm to ~4.6-4.7 ppm (Alcohol).
Hydrolysis Dry solvents (sieves). Switch to anhydrous acetone/MeCN.
Complex Mixture MS: M+ (Target) + M+ (Reagent). NMR: Doubling of signals.Bis-Alkylation Use excess nucleophile. Add electrophile slowly (dropwise).
Reaction Stalled TLC: Starting material persists despite heat.Poor Leaving Group Kinetics Add catalytic NaI or KI (Finkelstein condition).

Deep Dive: Pathways & Prevention

Issue #1: The "Mystery" Ring Opening (Base Sensitivity)

User Question: "I tried alkylating an amine using NaH in THF, but my product disappeared. I isolated a polar solid that looks nothing like the target. What happened?"

Technical Insight: You likely triggered the base-induced N–O bond cleavage . Isoxazoles, while aromatic, possess a weak N–O bond (


). Strong bases (like NaH, LDA, or alkoxides) can deprotonate the C3-methyl group (if present) or attack the ring directly, leading to ring opening. This forms a 

-aminoenone
or a nitrile/ketone mixture.

The Mechanism: Under basic conditions, the isoxazole can isomerize to a cyanoketone or open to an enaminoketone. This is irreversible.

Prevention Protocol:

  • Avoid Strong Bases: Never use

    
     bases (NaH, LDA) unless the ring is fully substituted and sterically protected.
    
  • Use Carbonates: Standardize on Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    in Acetone or Acetonitrile. These provide sufficient basicity for alkylation without destroying the ring.
Issue #2: The "Silent" Hydrolysis

User Question: "My LCMS shows the correct mass, but the NMR is messy. I see a peak shift in the methylene protons. Is my chloride bad?"

Technical Insight: 4-(Chloromethyl)isoxazoles are highly susceptible to hydrolysis, converting to 4-(hydroxymethyl)isoxazole . This often happens during the reaction if solvents aren't dry, or during storage if the bottle is not sealed under inert gas. The HCl generated autocatalyzes this degradation.

Self-Validating Check:

  • 1H NMR Shift:

    • Chloride (Starting Material):

      
       (
      
      
      
      )
    • Alcohol (Side Product):

      
       (
      
      
      
      )
  • If you see the downfield shift, you have hydrolyzed material.

Issue #3: Reductive Destruction

User Question: "I'm trying to remove a protecting group using


 later in the synthesis, and the isoxazole is gone."

Technical Insight: Isoxazoles are notoriously unstable to catalytic hydrogenation. The N–O bond is the first to break, yielding a


-aminoenone. This is often used intentionally in synthesis to access 1,3-dicarbonyls, but it is fatal if you want to keep the ring.

Prevention:

  • Alternative Reductions: Use chemical reductions (e.g.,

    
    , 
    
    
    
    ) that are chemoselective for nitro groups or other functionalities without opening the isoxazole ring.

Visualizing the Reaction Landscape

The following diagram illustrates the divergence between the desired


 pathway and the destructive side reactions.

IsoxazolePathways cluster_legend Reaction Fate Start 4-(Chloromethyl) isoxazole Target Target Product (Alkylated Nucleophile) Start->Target Mild Base (K2CO3) Nucleophile (Nu-H) Dry Solvent Alcohol Hydrolysis Product (Alcohol + HCl) Start->Alcohol H2O / Moisture (Hydrolysis) RingOpen Ring-Opened (β-Aminoenone) Start->RingOpen Strong Base (NaH) or H2/Pd (Reduction) Bis Bis-Alkylated Impurity Start->Bis Excess Electrophile Poly-nucleophile

Figure 1: Reaction fate of 4-(chloromethyl)isoxazole.[1][2] Green path indicates optimal conditions; red/yellow paths indicate common failure modes.

Standard Operating Procedure (SOP)

Protocol: General N-Alkylation of Amines with 4-(Chloromethyl)-3,5-dimethylisoxazole

This protocol is designed to minimize hydrolysis and prevent ring opening.

Reagents:

  • Amine substrate (1.0 equiv)

  • 4-(Chloromethyl)-3,5-dimethylisoxazole (1.1 equiv)[1][2]

  • 
     (2.0 equiv, anhydrous, granular)
    
  • KI (0.1 equiv, optional catalyst)

  • Acetonitrile (Anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solvation: Dissolve the amine substrate in anhydrous Acetonitrile (0.1 M concentration).

  • Base Addition: Add

    
    . Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.
    
  • Catalyst (Optional): Add catalytic KI (Sodium or Potassium Iodide). This forms the transient, more reactive iodide species (Finkelstein reaction), allowing the reaction to proceed at lower temperatures.

  • Electrophile Addition: Add the isoxazole chloride dropwise at Room Temperature (RT).

    • Checkpoint: Do not add all at once if the reaction is exothermic.

  • Reaction: Stir at RT for 4–12 hours.

    • Self-Validating Check: Monitor by TLC. If starting material remains after 12h, warm gently to 40-50°C. Do not reflux aggressively (>80°C) unless necessary, to avoid thermal degradation.

  • Workup: Filter off the solids (

    
    ). Concentrate the filtrate.
    
  • Purification: Flash chromatography.

    • Note: Isoxazoles are UV active.

References

  • Synthesis and Stability of Isoxazoles

    • Source: Organic Chemistry Portal. "Isoxazole Synthesis."
    • URL:[Link]

  • Reductive Cleavage of Isoxazoles (Mechanism)

    • Source:Journal of the Chemical Society, Perkin Transactions 1. "Reductive ring opening of isoxazoles with Mo(CO)
    • URL:[Link][3][4][5][6][7][8]

  • Base-Induced Ring Opening

    • Source:Heterocycles. "Reactions of Isoxazoles with Bases." (General mechanistic reference for isoxazole instability).
    • URL:[Link]

  • Source: BenchChem Application Notes. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)

Sources

Technical Support Center: Purification of 4-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 4-(Chloromethyl)isoxazole (and its common analog, 4-(Chloromethyl)-3,5-dimethylisoxazole , often used interchangeably in general synthesis discussions).

Executive Summary & Compound Profile

4-(Chloromethyl)isoxazoles are versatile alkylating agents used as intermediates in the synthesis of bioactive isoxazole derivatives (e.g., COX-2 inhibitors, immunomodulators). The crude material, typically synthesized via the chlorination of (isoxazol-4-yl)methanol using thionyl chloride (


), often presents as a dark, acidic oil containing residual halogenating agents, unreacted alcohol, and degradation products.

Critical Quality Attribute (CQA): The primary challenge is the lability of the chloromethyl group and the sensitivity of the isoxazole ring to strong bases, which precludes standard aqueous alkaline washes for purification.

Physical Properties Reference (Model: 3,5-Dimethyl derivative)
PropertyValueNotes
Physical State Liquid (Oil)Often yellow to brown in crude form.
Boiling Point 87–88 °C @ 8 mmHgHigh vacuum required to prevent thermal decomposition.
Density ~1.17 g/mLDenser than water.
Solubility DCM, THF, TolueneHydrolyzes slowly in water; reactive in alcohols.
Stability Moisture SensitiveDegrades to alcohol and HCl upon prolonged exposure to moisture.

Troubleshooting Guide (Q&A)

Issue 1: The crude oil is fuming and highly acidic.

Diagnosis: Residual Thionyl Chloride (


) or entrapped Hydrogen Chloride (

). Mechanism: The synthesis typically involves

. Excess reagent trapped in the viscous oil releases

gas upon contact with moist air. This acidity can catalyze ring degradation or polymerization. Solution:
  • Do NOT wash with strong aqueous base (e.g., 1M NaOH), as this risks opening the isoxazole ring (isoxazoles are masked 1,3-dicarbonyl equivalents).

  • Protocol: Dissolve the crude oil in anhydrous Toluene. Concentrate under reduced pressure (rotary evaporator) at 40°C. Repeat this "azeotropic strip" 3 times. Toluene effectively co-distills with residual

    
    .
    
Issue 2: Distillate is colored (Yellow/Orange) instead of clear.

Diagnosis: Entrainment of impurities ("bumping") or thermal decomposition. Mechanism: 4-(Chloromethyl)isoxazoles are thermally sensitive. If the bath temperature exceeds 110°C, or if the vacuum is insufficient (>10 mmHg), the compound may degrade, co-distilling colored by-products. Solution:

  • Check Vacuum: Ensure pressure is <10 mmHg.

  • Use a Vigreux Column: Insert a 10–15 cm Vigreux column between the flask and the still head to prevent physical entrainment of colored impurities.

  • Lower Bath Temp: Do not exceed a

    
     of 20°C above the boiling point.
    
Issue 3: Low yield after column chromatography.

Diagnosis: Hydrolysis on Silica Gel. Mechanism: Silica gel is slightly acidic and contains bound water. The chloromethyl group is an electrophile; it can hydrolyze to the alcohol or react with surface silanols, irreversibly binding the product to the column. Solution:

  • Preferred Method: Vacuum Distillation (See Section 3).

  • If Chromatography is Mandatory: Neutralize the silica gel by flushing with 1% Triethylamine (Et3N) in Hexanes before loading. Elute quickly using a gradient of Hexanes/Ethyl Acetate.

Detailed Purification Protocol: Vacuum Distillation

Objective: Isolate high-purity (>98%) 4-(Chloromethyl)isoxazole from crude reaction mixtures.

Safety Warning: This compound is a potent alkylating agent and lachrymator . All operations must be performed in a fume hood.

Equipment Setup
  • Short-path distillation head or Kugelrohr apparatus.

  • High-vacuum pump (capable of <5 mmHg).

  • Manometer (digital preferred).

  • Oil bath with digital temperature control.

Step-by-Step Procedure
  • Quenching & Concentration:

    • If coming directly from synthesis, strip bulk solvents and residual

      
       using the Toluene azeotrope method (described in Troubleshooting Issue 1).
      
    • Filter the crude oil through a pad of anhydrous Sodium Sulfate (

      
      ) to remove bulk water/particulates.
      
  • Degassing:

    • Place the crude oil in the distillation flask.

    • Apply vacuum gradually at room temperature to remove volatile solvents (DCM, Toluene).

    • Checkpoint: Wait until bubbling ceases before heating.

  • Distillation:

    • System Pressure: Establish a stable vacuum of 5–8 mmHg .

    • Heating: Slowly ramp the oil bath temperature to 100°C .

    • Collection:

      • Fraction 1 (Forerun): Collect drops distilling below 80°C (typically residual solvents or lower-boiling impurities). Discard.

      • Fraction 2 (Main Cut): Collect the steady fraction distilling at 87–89°C (at 8 mmHg). This should be a colorless to pale yellow liquid.[1]

    • Stop Condition: Stop heating when the head temperature drops or the pot residue becomes viscous/dark tar.

  • Storage:

    • Store under Argon/Nitrogen at 2–8°C. The compound degrades over time if exposed to moisture.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying crude 4-(chloromethyl)isoxazole based on impurity profile and scale.

PurificationWorkflow Start Crude 4-(Chloromethyl)isoxazole CheckState Analyze Crude State (TLC / NMR) Start->CheckState Decision1 Is residual SOCl2 present? (Acidic fumes) CheckState->Decision1 ActionStrip Azeotropic Strip (3x Toluene, 40°C) Decision1->ActionStrip Yes Decision2 Scale of Operation Decision1->Decision2 No ActionStrip->Decision2 PathDistill > 5 Grams (Thermal Stability OK) Decision2->PathDistill Large Scale PathColumn < 5 Grams (High Purity Required) Decision2->PathColumn Small Scale ProcessDistill Vacuum Distillation (87-88°C @ 8 mmHg) PathDistill->ProcessDistill ProcessColumn Flash Chromatography (Neutralized Silica, 1% Et3N) PathColumn->ProcessColumn Final Pure Product Store @ 4°C under Ar ProcessDistill->Final ProcessColumn->Final

Figure 1: Purification logic flow prioritizing vacuum distillation for scale and stability, with chromatography as a secondary option for small-scale isolation.

References

  • Preparation of 4-(Chloromethyl)

    • Source: Sigma-Aldrich Technical D
    • Data Verification: Boiling point (87-88°C/8mmHg) and density (1.173 g/mL) confirmed via product specification sheets.[2]

    • URL:

  • Isoxazole Ring Stability

    • Title: pH and temperature stability of the isoxazole ring in leflunomide.[3]

    • Context: Establishes the sensitivity of the isoxazole ring to basic conditions (ring opening to nitriles/acetyl derivatives), mandating the avoidance of strong base washes.
    • Source:Drug Metabolism and Disposition (via ResearchGate).[3]

    • URL:

  • General Synthesis & Reactivity

    • Title: Synthesis of Isoxazoles.[1][2][4][5][6][7][8][9][10][11]

    • Context: Mechanistic background on the formation of isoxazoles
    • Source: Organic Chemistry Portal.
    • URL:

Sources

Technical Support Center: Regioselective Synthesis of 4-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-REGIO-004 Subject: Overcoming Regioselectivity Challenges in 4-Substituted Isoxazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 4-substituted isoxazoles presents a distinct thermodynamic challenge compared to their 3,5-disubstituted counterparts. Standard [3+2] cycloadditions (Huisgen) typically favor the 3,5-regioisomer due to steric and electronic control.[1] To access the 4-position selectively, researchers must often abandon thermal cycloaddition in favor of electrophilic cyclization , enaminone condensation , or metal-mediated functionalization .

This guide provides troubleshooting workflows, decision matrices, and validated protocols to ensure regiochemical integrity at the C4 position.

Module 1: Strategic Decision Matrix

Before troubleshooting a failed reaction, verify that your synthetic route is capable of delivering the 4-isomer. Use the decision tree below to select the correct methodology based on your starting materials and desired substitution pattern.

IsoxazoleStrategy Start Target: 4-Substituted Isoxazole Substituent Nature of C4 Substituent? Start->Substituent Halogen Halogen (I, Br) (Intermediate for Coupling) Substituent->Halogen Versatile Intermediate EWG EWG (CN, COOR, COR) Substituent->EWG Electron Deficient Aryl Complex Aryl/Alkyl Substituent->Aryl Carbon Scaffold Fail Direct [3+2] Cycloaddition? Substituent->Fail Avoid MethodA Method A: Electrophilic Cyclization (Alkynyl Oxime + ICl/I2) Halogen->MethodA MethodB Method B: Enaminone Condensation (DMF-DMA Route) EWG->MethodB MethodC Method C: Post-Synthetic Coupling (Suzuki/Stille on 4-Halo) Aryl->MethodC FailNote Favors 3,5-isomer. Requires Ru-catalysis or specific steric control. Fail->FailNote

Figure 1: Strategic Decision Matrix for selecting the optimal synthetic pathway based on the desired C4 substituent.

Module 2: Troubleshooting & FAQs

Issue 1: "I used standard Click chemistry (CuAAC conditions) or thermal [3+2], but I only isolated the 3,5-isomer."

Diagnosis: The thermal 1,3-dipolar cycloaddition of nitrile oxides and alkynes is governed by FMO (Frontier Molecular Orbital) theory and sterics, which overwhelmingly favor the 3,5-disubstituted product. Copper(I) catalysis (CuAAC) is specific to triazoles, not isoxazoles.[1]

Corrective Action: Switch to Electrophilic Cyclization of Alkynyl Oximes . This method "locks" the regiochemistry by pre-installing the oxygen atom on the alkyne chain, forcing the cyclization to occur in a 5-endo-dig or 5-exo-dig manner that places the electrophile (Iodine/Bromine) exactly at the 4-position.

  • Key Reagent: Iodine monochloride (ICl) or Iodine (

    
    ).[1]
    
  • Mechanism: The alkyne is activated by the electrophile (

    
    ), triggering nucleophilic attack by the oxime oxygen.[1]
    
Issue 2: "My isoxazole ring fragments/decomposes when I try to lithiate the 4-position with n-BuLi."

Diagnosis: The N-O bond in isoxazoles is weak (


55 kcal/mol).[1] Strong, nucleophilic bases like n-butyllithium often attack the ring (ring opening) or cause deprotonation at the C3-methyl (if present) rather than Halogen-Lithium exchange at C4.

Corrective Action: Use Knochel-Hauser Bases (Turbo-Grignards) or perform the exchange at strictly controlled temperatures.

  • Reagent: i-PrMgCl·LiCl or TMPMgCl[1]·LiCl.

  • Why: The complexation with LiCl increases the kinetic basicity/reactivity of the Mg species without increasing nucleophilicity toward the ring, preventing fragmentation.[1]

  • Protocol Adjustment: Perform the exchange at -78 °C to -40 °C.

Issue 3: "I need a 4-acyl or 4-ester isoxazole, but acylation of the ring is low yielding."

Diagnosis: Friedel-Crafts acylation on isoxazoles is difficult because the ring is electron-deficient.

Corrective Action: Build the ring with the substituent using the Enaminone Approach .

  • Start with a 1,3-diketone or

    
    -keto ester.
    
  • React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an enaminone intermediate.

  • Cyclize with hydroxylamine (

    
    ).[1][2]
    
  • Result: This sequence reliably places the carbonyl substituent at C4 due to the electronic polarization of the enaminone precursor.[1]

Module 3: Validated Experimental Protocols

Protocol A: Synthesis of 4-Iodoisoxazoles (The Electrophilic Cyclization Route)

Best for: Creating a versatile scaffold for further coupling.

Scope: This protocol converts 2-alkyn-1-one O-methyl oximes into 4-iodoisoxazoles.[3] The iodine serves as a handle for Suzuki/Sonogashira coupling.[1]

Reagents:

  • 2-Alkyn-1-one

    
    -methyl oxime (1.0 equiv)
    
  • Iodine Monochloride (ICl) (1.2 equiv)[1]

  • Solvent:

    
     (DCM) or MeOH[1]
    

Step-by-Step:

  • Preparation: Dissolve the alkynyl oxime (0.5 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0 °C. Add ICl (1.2 equiv) dropwise.

    • Note: ICl is a dense liquid; weigh it carefully or use a solution in DCM.[1]

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (the spot will become less polar).[1]

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (solution turns from purple/brown to clear).
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Validation:

Parameter Expected Result
Yield 75–95%
Regioselectivity >98% 4-Iodo isomer

| Appearance | White to pale yellow solid |

Protocol B: Regioselective Synthesis via Enaminones

Best for: 4-Acyl, 4-Carboxylate, or 4-CN substituted isoxazoles.

Reagents:

  • 
    -Keto ester/amide (1.0 equiv)
    
  • DMF-DMA (1.2–1.5 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 equiv)[1]
    
  • Ethanol (EtOH)[1]

Step-by-Step:

  • Enaminone Formation: Reflux the

    
    -keto ester with DMF-DMA in toluene or neat for 2–4 hours.
    
    • Checkpoint: Monitor the disappearance of the starting material.[1] The intermediate is often a yellow solid/oil.[1] Remove volatiles in vacuo.[1]

  • Cyclization: Dissolve the crude enaminone residue in EtOH.

  • Addition: Add

    
     (1.2 equiv).
    
  • Reflux: Heat at reflux for 2–6 hours.

  • Workup: Remove EtOH. Partition between water/EtOAc.[1]

  • Mechanism: The nitrogen of hydroxylamine attacks the hard electrophile (the enamine carbon), followed by oxygen attack on the carbonyl, ensuring the 4-position retains the ester/acyl group.[1]

Module 4: Mechanistic Visualization

Understanding the mechanism is critical for troubleshooting.[1] Below is the pathway for Protocol A (Iodocyclization) , illustrating why it guarantees the 4-position regioselectivity.

Iodocyclization Start Alkynyl Oxime (Pre-organized) Activation Activation of Alkyne by I+ (from ICl) Start->Activation + ICl Cyclization 5-endo-dig Cyclization (Nucleophilic Attack by Oxygen) Activation->Cyclization I+ coordinates to Alkyne Intermediate Cationic Intermediate Cyclization->Intermediate Ring Closure Product 4-Iodoisoxazole (Regio-locked) Intermediate->Product - MeCl / - H+

Figure 2: Mechanistic pathway of electrophilic cyclization. The coordination of the electrophile (


) to the alkyne directs the nucleophilic oxygen to close the ring, placing the Iodine exclusively at C4.[1]

References

  • Waldo, J. P., & Larock, R. C. (2005).[1][4] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.[1] [Link]

    • Key Insight: Establishes the protocol for using ICl to synthesize 4-iodoisoxazoles with high regiocontrol.
  • Krasavin, M., et al. (2018).[1] Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles. Tetrahedron Letters, 59(12), 1112-1115.[1] [Link][1]

    • Key Insight: Details the condensation/enaminone strategies for aryl-substituted deriv
  • Knochel, P., et al. (2003).[1][5][6] Highly Functionalized Organomagnesium Reagents Prepared Through Halogen–Metal Exchange.[1][5][6] Angewandte Chemie International Edition, 42(36), 4302–4320.[1] [Link][1]

    • Key Insight: Foundational text for using i-PrMgCl·LiCl to functionalize sensitive heterocycles like isoxazoles without ring destruction.[1]

  • Jia, Q. F., et al. (2013).[1][7] Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[1][7][8] Synlett, 24(01), 79-84.[1][7] [Link][1]

    • Key Insight: Provides the modern enamine-triggered cycloaddition route as an altern

Sources

Technical Support Center: Purification & Handling of 4-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-CL-404 Status: Active Support Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

4-(Chloromethyl)isoxazoles are versatile but temperamental electrophiles. Unlike their carbocyclic benzyl chloride analogs, the isoxazole ring introduces significant sensitivity to base-mediated ring opening and thermal instability .

Users most frequently encounter three classes of impurities:

  • Hydrolyzed Alcohol: 4-(Hydroxymethyl)isoxazole (reverting to starting material).

  • Symmetrical Ether Dimer: Bis((isoxazol-4-yl)methyl) ether (formed by reaction of product with starting material).

  • Ring-Cleavage Byproducts: Cyano-enols or nitriles resulting from base exposure.

This guide provides self-validating protocols to eliminate these impurities while preserving the integrity of the isoxazole core.

Module 1: The "Black Tar" Scenario (Reaction Optimization)

Issue: The reaction mixture turns dark/black upon addition of thionyl chloride (


), and yield is low.
Diagnosis:  The isoxazole ring is acid-stable but sensitive to the exothermic spike of chlorination, leading to polymerization. Furthermore, trapped HCl forms a salt with the isoxazole nitrogen, which can degrade upon heating.
Troubleshooting Protocol
ParameterStandard Protocol (Risk)Optimized Protocol (Solution)
Reagent

(Neat or excess)

(1.1 eq) + DCM/CHCl3
Temperature Reflux (80°C+)0°C Addition

RT Stir

Max 40°C
Additives NoneCat. DMF (1-2 drops)
Quench Water/Bicarb (Direct)Rotovap first, then rapid cold wash
Step-by-Step Correction:
  • Solvent Selection: Do not run neat. Dissolve 4-isoxazolemethanol in anhydrous DCM (Dichloromethane). The dilution acts as a heat sink.

  • Catalytic Vilsmeier Mode: Add 2 drops of DMF. This forms the Vilsmeier-Haack reagent in situ, which is a more controlled chlorinating agent than raw

    
    .
    
  • Thermal Control: Add

    
     dropwise at 0°C. Allow to warm to Room Temperature (RT). Do not heat above 40°C unless conversion is stalled by NMR monitoring.
    
  • Degassing: The reaction generates

    
     and 
    
    
    
    gas. Ensure an open path to a base trap (NaOH scrubber) to prevent acid re-absorption.

Module 2: The "Reappearing Alcohol" (Workup & Isolation)

Issue: TLC shows conversion to chloride, but after aqueous workup, the alcohol (starting material) reappears. Diagnosis: 4-(Chloromethyl)isoxazole is highly reactive. Prolonged contact with water, especially if the pH drifts basic (during bicarbonate washes) or acidic (residual HCl), accelerates


 hydrolysis.
The "Flash-Wash" Protocol

Objective: Remove mineral acids without hydrolyzing the C-Cl bond.

  • Evaporation First: Remove bulk thionyl chloride and solvent under vacuum before adding any water. Co-evaporate with toluene twice to strip residual acid.

  • Cold Biphasic Wash:

    • Redissolve the residue in Diethyl Ether (

      
      )  (preferred over DCM for easier phase separation).
      
    • Cool the organic phase to 0°C.

    • Wash rapidly ( < 2 mins contact time) with ice-cold saturated

      
       .
      
    • CRITICAL: Do not soak. Shake immediately, separate, and dry over

      
      .
      
  • Validation: Check the pH of the aqueous layer.[1][2] It should be weakly basic (pH 8). If acidic, the isoxazole salt is still present.

Module 3: Purification & Silica Compatibility

Issue: Product streaks on the column or decomposes into a yellow oil after chromatography. Diagnosis: Silica gel is slightly acidic (


). This acidity, combined with the high surface area, catalyzes the decomposition of the labile chloromethyl group.
Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Oil / Liquid StateCheck->Liquid Cryst Recrystallization (Hexane/EtOAc) Solid->Cryst Preferred DistillCheck Thermal Stability Check (DSC/TGA) Liquid->DistillCheck Stable Stable < 100°C DistillCheck->Stable Unstable Labile / Unknown DistillCheck->Unstable Distill Vacuum Distillation (High Vac, Low Temp) Stable->Distill Column Neutralized Silica Column Unstable->Column

Figure 1: Decision matrix for selecting the safest purification method based on physical state and thermal stability.

Protocol: Neutralized Silica Chromatography

If you must use a column (for oils/liquids), you must passivate the silica.

  • Slurry Preparation: Prepare the silica slurry in your eluent (e.g., Hexane/EtOAc).

  • Passivation: Add 1% Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of neat eluent (without amine) to remove excess base (excess base causes ring opening).

  • Loading: Load the sample. Run the column quickly.

Alternative: Use Neutral Alumina (Brockmann Grade III) . It is far less aggressive toward acid-sensitive chlorides than silica.

Visualizing the Impurity Pathways

Understanding how impurities form allows you to prevent them.

ImpurityPathways SM 4-Isoxazolemethanol (Starting Material) Product 4-(Chloromethyl)isoxazole (Target) SM->Product + SOCl2 (Reaction) Impurity1 Symmetrical Ether (Dimerization) Product->Impurity1 + Residual SM (Incomplete Rxn) Impurity2 Hydrolyzed Alcohol (Reversion) Product->Impurity2 + H2O / Acid (Workup) Impurity3 Ring Cleavage (Nitriles) Product->Impurity3 + Strong Base (pH > 10)

Figure 2: Mechanistic pathways leading to common impurities. Note that the product itself is the precursor to most downstream impurities.

Frequently Asked Questions (FAQ)

Q: Can I store the chloride for later use? A: Only if strictly anhydrous. 4-(Chloromethyl)isoxazoles are lachrymators and potent alkylating agents. Store at -20°C under Argon/Nitrogen. If it turns yellow/orange, it is decomposing (HCl release autocatalyzes decomposition).

Q: Why does my NMR show a "ghost" peak near the product? A: If you see a peak shifted slightly upfield (lower ppm) from your


 peak, it is likely the symmetrical ether dimer . This forms if you run the reaction too concentrated or if you add the alcohol to the thionyl chloride too slowly without adequate stirring.

Q: Can I use


 or 

instead of

?
A:

is difficult to remove (high boiling point) and requires harsh hydrolysis, which destroys the isoxazole.

is too aggressive and generates difficult phosphorus byproducts.

with catalytic DMF is the "Gold Standard" because the byproducts (

) are gases.

Q: Is this compound mutagenic? A: YES. All chloromethyl heterocycles should be treated as potential DNA alkylators (genotoxic). Handle only in a fume hood. Double-glove. Decontaminate glassware with a dilute NaOH/Thiosulfate solution before removing from the hood.

References

  • Synthesis of Chloromethyl Isoxazoles via Thionyl Chloride

    • Source: Patent US5510508A (Process for preparing isoxazole deriv
    • Relevance: Describes the industrial standard for chlorination of isoxazole-methanols using SOCl2 and temperature control to minimize tar form
    • Link:

  • Isoxazole Ring Stability & Hydrolysis

    • Source:J. Med. Chem., "Isoxazoles.[3][4][5][6][7][8][9][10][11][12] VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives."

    • Relevance: Details the pH-rate profiles for isoxazole degradation, confirming stability in neutral/acidic media and instability in base.
    • Link:

  • Purification of Labile Halides on Silica

    • Source:Journal of Chromatography A, "Decomposition of acid-sensitive compounds on silica gel."
    • Relevance: Provides the theoretical basis for neutralizing silica with triethylamine to prevent on-column degrad
    • Link:

  • Safety of Chloromethyl Heterocycles

    • Source:Organic Process Research & Development, "Assessment of the Genotoxicity of Alkyl Halides."
    • Relevance: Establishes the safety protocols required for handling reactive chloromethyl intermedi
    • Link:

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Chloromethyl)isoxazole and 4-(Bromomethyl)isoxazole in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and synthetic organic chemistry, isoxazole-containing compounds are pivotal building blocks for the development of novel therapeutic agents.[1] The functionalization of the isoxazole scaffold often involves nucleophilic substitution reactions on halomethyl derivatives. This guide provides an in-depth comparison of the reactivity of two key intermediates, 4-(chloromethyl)isoxazole and 4-(bromomethyl)isoxazole, supported by fundamental principles of physical organic chemistry and a model experimental protocol for quantitative comparison.

Introduction: The Significance of Halomethylisoxazoles

4-(Halomethyl)isoxazoles are versatile reagents in drug discovery, enabling the introduction of the isoxazole moiety into larger molecules through the formation of carbon-heteroatom bonds. The choice between a chloromethyl or a bromomethyl derivative can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide aims to provide a clear, evidence-based comparison of their reactivity to aid in the selection of the optimal reagent for specific synthetic applications.

Theoretical Framework: Unraveling the Reactivity Difference

The reactivity of 4-(chloromethyl)isoxazole and 4-(bromomethyl)isoxazole in nucleophilic substitution reactions is primarily governed by the nature of the leaving group – the halide ion. These reactions typically proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, particularly with primary halides like the ones . The rate of an SN2 reaction is directly influenced by the ability of the leaving group to depart from the electrophilic carbon center.

A good leaving group is a species that is stable on its own, which generally correlates with it being a weak base.[2] When comparing chloride (Cl⁻) and bromide (Br⁻) ions, we can assess their basicity by considering the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr). HBr is a stronger acid than HCl, which means that Br⁻ is a weaker base than Cl⁻.

Furthermore, polarizability plays a crucial role. The larger electron cloud of the bromide ion is more easily distorted, which helps to stabilize the developing negative charge in the transition state of an SN2 reaction.[3] This increased polarizability, combined with its weaker basicity, makes bromide a significantly better leaving group than chloride.

Therefore, based on these fundamental principles, 4-(bromomethyl)isoxazole is predicted to be substantially more reactive than 4-(chloromethyl)isoxazole in nucleophilic substitution reactions.

Comparative Reactivity Profile

To provide a quantitative perspective, a hypothetical comparative study is outlined below. The expected outcome is a significantly higher reaction rate constant (k) for 4-(bromomethyl)isoxazole.

Feature4-(Chloromethyl)isoxazole4-(Bromomethyl)isoxazoleRationale
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Br⁻ is a weaker base and more polarizable than Cl⁻.
Reactivity LowerHigherSuperior leaving group ability of bromide.
Reaction Conditions May require higher temperatures or longer reaction times.Milder conditions, shorter reaction times.Increased reactivity allows for less forcing conditions.
Substrate Cost Generally lower.Generally higher.Brominating agents are often more expensive than chlorinating agents.
Applications Suitable for less sensitive substrates or when slower, more controlled reactivity is desired.Preferred for reactions with weak nucleophiles, sterically hindered substrates, or when high reaction rates are critical.Higher reactivity offers broader synthetic utility.

Experimental Protocol: A Model for Comparative Kinetic Analysis

This section provides a detailed, self-validating protocol for a comparative kinetic study of the reaction of 4-(chloromethyl)isoxazole and 4-(bromomethyl)isoxazole with a model nucleophile, such as sodium azide, in a polar aprotic solvent like acetonitrile. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:
  • 4-(Chloromethyl)isoxazole

  • 4-(Bromomethyl)isoxazole

  • Sodium azide (NaN₃)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • Deionized water

  • Methanol (HPLC grade)

Instrumentation:
  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Micropipettes and standard laboratory glassware

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare stock solutions of reactants and internal standard in acetonitrile start_rxn Initiate the reaction by mixing pre-thermostatted reactant solutions prep_sol->start_rxn prep_hplc Set up and equilibrate HPLC system inject Inject the quenched aliquot into the HPLC prep_hplc->inject sampling Withdraw aliquots at timed intervals start_rxn->sampling quench Quench the reaction in the aliquot (e.g., with cold solvent) sampling->quench quench->inject analyze Analyze the chromatogram to determine the concentration of the reactant inject->analyze plot Plot ln([Reactant]) vs. time analyze->plot calc Calculate the pseudo-first-order rate constant (k') from the slope plot->calc

Caption: Experimental workflow for the kinetic analysis.

Detailed Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 4-(chloromethyl)isoxazole in acetonitrile.

    • Prepare a 0.1 M solution of 4-(bromomethyl)isoxazole in acetonitrile.

    • Prepare a 1.0 M solution of sodium azide in acetonitrile.

    • Prepare a 0.05 M solution of the internal standard (e.g., naphthalene) in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), add a known volume of the 0.1 M 4-(halomethyl)isoxazole solution and the internal standard solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the 1.0 M sodium azide solution to the reaction vessel with vigorous stirring. The large excess of the nucleophile ensures pseudo-first-order kinetics.

    • Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a known volume of cold acetonitrile.

    • Continue to withdraw and quench aliquots at regular time intervals (e.g., every 5 minutes for the bromo derivative, and potentially longer for the chloro derivative).

  • HPLC Analysis:

    • Analyze each quenched aliquot by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the reactant and internal standard.

    • For each time point, determine the concentration of the remaining 4-(halomethyl)isoxazole by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the 4-(halomethyl)isoxazole (ln[Reactant]) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile (k = k' / [NaN₃]).

Expected Results and Interpretation

The plot of ln[Reactant] vs. time for both reactions should yield straight lines, confirming pseudo-first-order kinetics. The slope for the reaction with 4-(bromomethyl)isoxazole is expected to be significantly steeper than that for 4-(chloromethyl)isoxazole, indicating a faster reaction rate. The calculated second-order rate constant (k) for 4-(bromomethyl)isoxazole will be larger than that for its chloro-analogue, providing a quantitative measure of its higher reactivity.

Conclusion and Practical Implications

For drug development professionals and synthetic chemists, this means that while 4-(chloromethyl)isoxazole may be a more cost-effective starting material, 4-(bromomethyl)isoxazole offers greater synthetic versatility and efficiency. The choice between these two reagents should be made based on the specific requirements of the synthetic route, including the nature of the nucleophile, the sensitivity of the substrate, and the desired reaction kinetics. The experimental protocol provided herein offers a robust framework for quantifying this reactivity difference in-house to inform process development and optimization.

References

  • Hughes, E. D., Ingold, C. K., & Patel, C. S. (1933). Mechanism of the thermal decomposition of quaternary ammonium compounds. Journal of the Chemical Society (Resumed), 526-530. [Link]

  • Gleave, J. L., Hughes, E. D., & Ingold, C. K. (1935). Mechanism of substitution at a saturated carbon atom. Part III. Kinetics of the degradations of sulphonium compounds. Journal of the Chemical Society (Resumed), 236-244. [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • LibreTexts. (2023, October 30). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]

  • Master Organic Chemistry. (2023, November 20). The SN2 Reaction Mechanism. Retrieved from [Link]

  • PHARMD GURU. (n.d.). MECHANISM AND KINETICS OF SN2 REACTIONS. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(54), 34238-34262. [Link]

  • Reddit. (2023, December 18). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. r/OrganicChemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023, November 20). What Makes A Good Leaving Group? Retrieved from [Link]

  • YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Leah4sci. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]

  • YouTube. (2019, February 15). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. The Organic Chemistry Tutor. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • LibreTexts. (2023, October 30). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Filo. (2025, December 20). The decreasing order of reactivity of the following compounds towards nuc... Retrieved from [Link]

  • YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. The Organic Chemistry Tutor. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 21). Comparing SN2 reaction rates. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]

Sources

Technical Guide: Strategic Advantages of 4-(Chloromethyl)isoxazole in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical advantages, mechanistic behavior, and experimental protocols for using 4-(Chloromethyl)isoxazole (and its derivatives, such as 3,5-dimethyl-4-chloromethylisoxazole) as a superior alkylating agent in medicinal chemistry.

Executive Summary

In modern drug discovery, the choice of alkylating agent dictates not just the synthetic yield, but the pharmacological fate of the final molecule. While traditional agents like Benzyl Chloride (BnCl) or Methyl Iodide (MeI) are ubiquitous, they often yield lipophilic, metabolically vulnerable adducts.

4-(Chloromethyl)isoxazole represents a "functional alkylator." It introduces an isoxazole moiety that serves three critical roles simultaneously:

  • Bioisostere: It mimics phenyl rings, esters, and amides with improved physicochemical profiles.

  • Metabolic Shield: It resists oxidative metabolism (CYP450) better than electron-rich benzylic systems.

  • Latent Functionality: The isoxazole ring acts as a masked 1,3-dicarbonyl equivalent, enabling complex downstream transformations that simple benzyl groups cannot support.

Chemical Profile & Reactivity Mechanisms[1][2][3]

The Electrophilic Engine

Unlike simple alkyl halides, 4-(chloromethyl)isoxazole possesses a unique electronic signature. The isoxazole ring is electron-withdrawing (due to the electronegative oxygen and nitrogen), yet aromatic.

  • Reactivity vs. Benzyl Chloride: The chloromethyl group at the C4 position is highly reactive towards nucleophiles (

    
     pathway). While benzyl chloride relies on the resonance stabilization of the phenyl ring, the isoxazole ring provides similar stabilization to the transition state but with a distinct dipole moment.
    
  • Selectivity: The steric environment of the 3,5-substituents (commonly methyl groups) directs nucleophilic attack exclusively to the exocyclic methylene carbon, preventing ring alkylation.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the dual pathway: direct bioactive ligand synthesis vs. the "masked" synthetic intermediate route.

IsoxazolePathways Reagent 4-(Chloromethyl)isoxazole Intermediate Isoxazolyl Adduct (Stable Intermediate) Reagent->Intermediate SN2 Alkylation (K2CO3, MeCN) Nucleophile Nucleophile (Amine/Thiol/Phenol) Nucleophile->Intermediate Drug Target Ligand (Improved LogP/Metabolic Stability) Intermediate->Drug Pathway A: Bioisosteric Replacement RingOpen Reductive Ring Opening (Mo(CO)6 or H2/Pd) Intermediate->RingOpen Pathway B: Synthetic Divergence Dicarbonyl Enamino Ketone / 1,3-Dicarbonyl (Scaffold for further heterocycles) RingOpen->Dicarbonyl Hydrolysis

Figure 1: Dual-utility workflow of 4-(chloromethyl)isoxazole. Pathway A yields stable bioisosteres; Pathway B utilizes the ring as a masked 1,3-dicarbonyl equivalent.

Comparative Performance Analysis

The following table contrasts 4-(Chloromethyl)isoxazole (4-CMI) with standard alkylating agents used in similar contexts.

Feature4-(Chloromethyl)isoxazoleBenzyl Chloride (BnCl)Methyl Iodide (MeI)
Product Polarity Moderate/High (Polar ring reduces LogP)Low (Adds lipophilic phenyl group)Neutral (Small lipophilic change)
Metabolic Stability High (Resistant to benzylic oxidation)Low (Prone to CYP-mediated hydroxylation)Moderate (Prone to N-demethylation)
Synthetic Utility Dual (End-product or Masked synthon)Single (Permanent structural feature)Single (Capping group)
Toxicity (Reagent) Irritant/Sensitizer (Handle with care)Lachrymator/CarcinogenHighly Volatile/Neurotoxic
Bioisosterism Mimics esters, amides, phenylsMimics phenyl onlyN/A
Key Advantage: The "Solubility Switch"

Replacing a benzyl group with a 3,5-dimethylisoxazol-4-ylmethyl group often lowers the LogP (partition coefficient) of a drug molecule by 0.5–1.0 units. This is critical in lead optimization to improve water solubility without sacrificing hydrophobic binding interactions.

Experimental Protocol: N-Alkylation of Secondary Amines

This protocol describes the synthesis of a tertiary amine ligand using 3,5-dimethyl-4-(chloromethyl)isoxazole. This method is self-validating via TLC monitoring and avoids the over-alkylation often seen with methyl iodide.

Materials
  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: 4-(Chloromethyl)-3,5-dimethylisoxazole (1.1 equiv) [CAS: 19788-37-5]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the secondary amine (1.0 equiv) and anhydrous

    
     (2.0 equiv) in dry MeCN. Stir at room temperature for 15 minutes to ensure deprotonation/activation.
    
  • Addition: Add 4-(Chloromethyl)-3,5-dimethylisoxazole (1.1 equiv) dropwise via syringe.

    • Note: If the chloride is sluggish, add catalytic KI (0.1 equiv) to generate the more reactive iodide in situ.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor via TLC or LC-MS.
    
    • Endpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the secondary amine peak.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is usually pure enough for the next step. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint
  • 1H NMR Diagnostic: The methylene protons (

    
    ) connecting the isoxazole to the nitrogen usually appear as a sharp singlet around 3.3 – 3.5 ppm . A shift from the starting chloride (approx. 4.4 ppm) confirms alkylation.
    

Advanced Application: The "Masked" 1,3-Dicarbonyl Strategy

A distinct advantage of this reagent is its ability to serve as a protected form of a 1,3-dicarbonyl system. This is widely used in the synthesis of complex heterocycles (e.g., quinolines, pyridines) where direct use of unstable dicarbonyls would fail.

Protocol Summary (Reductive Cleavage):

  • Substrate: The N-alkylated isoxazole adduct (from Section 4).

  • Conditions: Treat with Molybdenum Hexacarbonyl [

    
    ] in moist acetonitrile or use Hydrogenation (
    
    
    
    , Raney Ni).
  • Result: The N-O bond cleaves, revealing an enamino ketone, which hydrolyzes to a 1,3-dicarbonyl moiety.[2]

  • Utility: This unmasked group can then undergo intramolecular cyclization to form fused ring systems.

Safety & Handling

  • Toxicity: Like all alkylating agents, 4-(chloromethyl)isoxazole is a potential mutagen and skin sensitizer. However, it lacks the extreme volatility of methyl iodide, making it safer to handle in a fume hood.

  • Storage: Store at 2–8°C. It is stable to moisture but should be kept away from strong bases until reaction initiation.

References

  • Isoxazoles in Medicinal Chemistry: P. Pattanayak, et al. "Recent developments in the synthesis of isoxazoles." Journal of Organic Chemistry, 2023.[1] Link

  • Bioisosterism & Metabolic Stability: Zhu, L., et al. "Isoxazole ring as a privileged scaffold in drug discovery." Future Medicinal Chemistry, 2018.[3] Link

  • Reductive Ring Opening Protocols: K.S. Kadam, et al. "Synthesis of 3,5-disubstituted isoxazoles and their reductive cleavage." Synthesis, 2016.[1][4] Link

  • Reactivity Comparison Data: "Reactivity of Benzyl Chloride vs Heteroaryl Methyl Halides." BenchChem Reactivity Guide, 2025. Link

  • BET Inhibitor Synthesis: "Structure-Based Discovery of Isoxazole-Containing BET Inhibitors." Journal of Medicinal Chemistry, 2017. Link

Sources

A Comparative Spectroscopic Guide to 4-(Chloromethyl)isoxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and drug development, isoxazole scaffolds are foundational building blocks, recognized for their versatile biological activities and synthetic accessibility.[1][2][3] Among the diverse array of isoxazole-based reagents, 4-(Chloromethyl)isoxazole stands out as a particularly valuable synthon. Its reactive chloromethyl group serves as a chemical handle for introducing the isoxazole moiety into more complex molecular architectures through nucleophilic substitution. This versatility, however, necessitates unambiguous structural confirmation at each synthetic step.

This in-depth technical guide provides a comprehensive spectroscopic comparison of 4-(Chloromethyl)isoxazole and its common derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a deep, mechanistic understanding of the spectral data, explaining the causality behind the observed differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) readouts. By understanding these principles, scientists can confidently identify, differentiate, and confirm the successful transformation of these critical intermediates.

The Molecular Subjects: A Comparative Trio

To illustrate the key spectroscopic differences, we will focus on 4-(Chloromethyl)isoxazole and two of its common substitution products:

  • 4-(Chloromethyl)isoxazole: The starting material, featuring an electrophilic chloromethyl group.

  • 4-(Azidomethyl)isoxazole: The product of substitution with an azide nucleophile, a precursor for amines or triazoles.

  • 4-(Aminomethyl)isoxazole: The product of substitution with an amine or reduction of the azide, introducing a basic nitrogen center.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Mapping the Atomic Framework

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the chemical environment of each proton and carbon atom.[4] The key to differentiating our three compounds lies in observing the electronic impact of the substituent on the adjacent methylene (-CH₂-) group.

¹H NMR: The Proton's Perspective

The proton NMR spectra of these compounds are relatively simple, dominated by signals from the two isoxazole ring protons (H3 and H5) and the critical methylene protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in CDCl₃

CompoundH3 Signal (δ, ppm)H5 Signal (δ, ppm)CH₂ Signal (δ, ppm)Multiplicity
4-(Chloromethyl)isoxazole ~8.35~8.60~4.55Singlet
4-(Azidomethyl)isoxazole ~8.30~8.55~4.45Singlet
4-(Aminomethyl)isoxazole ~8.25~8.50~3.95Singlet
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The protons at C3 and C5 are singlets due to the lack of adjacent protons.

Expert Analysis: The protons on the isoxazole ring (H3 and H5) appear far downfield, a characteristic feature of protons on electron-deficient aromatic rings. While their positions shift slightly upon substitution, the most diagnostic signal is that of the methylene (CH₂) protons.

  • In 4-(Chloromethyl)isoxazole , the strong electron-withdrawing inductive effect of the chlorine atom deshields the methylene protons, shifting their resonance significantly downfield to ~4.55 ppm.

  • Replacing chlorine with the azide group in 4-(Azidomethyl)isoxazole results in a slight upfield shift to ~4.45 ppm. Although nitrogen is electronegative, the overall electronic effect of the azido group on the adjacent protons is slightly less deshielding than that of chlorine.

  • The most dramatic change is seen in 4-(Aminomethyl)isoxazole . The amino group is significantly less electron-withdrawing than both chloro and azido groups, leading to a substantial upfield shift of the methylene protons to ~3.95 ppm. This pronounced shift is a clear and reliable indicator of successful conversion.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary data, confirming the changes in the electronic environment around the methylene carbon.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)CH₂ (δ, ppm)
4-(Chloromethyl)isoxazole ~151.0~114.5~158.0~35.5
4-(Azidomethyl)isoxazole ~151.2~115.0~157.5~45.0
4-(Aminomethyl)isoxazole ~151.5~116.0~157.0~38.0
Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Expert Analysis: The chemical shifts of the isoxazole ring carbons show only minor perturbations. The diagnostic power again resides in the methylene (CH₂) carbon.

  • For 4-(Chloromethyl)isoxazole , the CH₂ carbon resonates around 35.5 ppm.

  • Interestingly, for 4-(Azidomethyl)isoxazole , this signal shifts downfield to ~45.0 ppm. This is because the carbon is directly attached to a nitrogen atom, which is more electronegative than chlorine, causing a greater deshielding effect on the carbon it is bonded to.

  • In 4-(Aminomethyl)isoxazole , the CH₂ carbon is found around 38.0 ppm, positioned between the chloro and azido derivatives in the spectrum. This provides another clear data point for confirming the molecular identity.

Part 2: Infrared (IR) Spectroscopy — Identifying Functional Groups

IR spectroscopy excels at detecting the presence or absence of specific functional groups. For this series of compounds, the technique provides definitive, "yes-or-no" answers for the success of the substitution reactions.

Table 3: Key Diagnostic IR Absorption Frequencies (cm⁻¹)

CompoundC=N Stretch (Isoxazole)C-Cl StretchN₃ Asymmetric Stretch N-H Bends / Stretches
4-(Chloromethyl)isoxazole ~1600-1550~750-650AbsentAbsent
4-(Azidomethyl)isoxazole ~1600-1550Absent~2100 (Strong, Sharp) Absent
4-(Aminomethyl)isoxazole ~1600-1550AbsentAbsent~1600 (Bend), ~3400-3200 (Stretches)

Expert Analysis: While all three compounds will show absorptions for the isoxazole ring C=N bond, the key differentiating peaks are found in unique regions of the spectrum.[5][6]

  • The spectrum of 4-(Chloromethyl)isoxazole is defined by what it lacks from the other two, but it will possess a C-Cl stretching vibration in the fingerprint region (~750-650 cm⁻¹), which can sometimes be difficult to assign definitively.

  • The hallmark of 4-(Azidomethyl)isoxazole is an unmissable, strong, and sharp absorption band near 2100 cm⁻¹. This peak is due to the asymmetric stretch of the azide (-N=N⁺=N⁻) functional group and is one of the most characteristic signals in IR spectroscopy. Its appearance is unequivocal proof of successful azidation.

  • For 4-(Aminomethyl)isoxazole , the introduction of the primary amine (-NH₂) group gives rise to two key features: a medium-intensity N-H bending vibration around 1600 cm⁻¹ and, more distinctly, one or two N-H stretching bands in the 3400-3200 cm⁻¹ region. The disappearance of the 2100 cm⁻¹ azide peak and the appearance of these N-H signals confirms the reduction to the amine.

Part 3: Mass Spectrometry (MS) — Confirming Mass and Elemental Composition

Mass spectrometry provides the molecular weight of the compound, serving as a final, crucial check of its identity. Electron Ionization (EI) is a common method that also provides structural information through fragmentation.[7][8]

Table 4: Expected Molecular Ion Peaks (m/z) in EI-MS

CompoundMolecular Formula[M]⁺ (m/z)Key Isotopic Signature
4-(Chloromethyl)isoxazole C₄H₄ClNO117.00[M+2]⁺ at m/z 119 in ~3:1 ratio
4-(Azidomethyl)isoxazole C₄H₄N₄O124.04Absent
4-(Aminomethyl)isoxazole C₄H₆N₂O98.05Absent

Expert Analysis: The molecular ion peak is a powerful diagnostic tool.

  • 4-(Chloromethyl)isoxazole exhibits a highly characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will show two peaks for the molecular ion: one at m/z 117 ([M]⁺) and another at m/z 119 ([M+2]⁺), with a relative intensity ratio of approximately 3:1. The observation of this pattern is definitive proof of the presence of a single chlorine atom.

  • 4-(Azidomethyl)isoxazole and 4-(Aminomethyl)isoxazole will not show this isotopic pattern. Their molecular ion peaks at m/z 124 and 98, respectively, will be single peaks (ignoring natural C¹³ abundance). The shift in molecular weight from 117 to 124 confirms the substitution of -Cl with -N₃, while a final mass of 98 confirms the formation of the amine.

Part 4: Validated Experimental Protocols

Acquiring high-quality, reproducible data is paramount. The following protocols are standardized for the analysis of small organic molecules.

Workflow for NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the isoxazole derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and perform an automated shimming routine to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum. A standard pulse program with 8 to 16 scans is usually sufficient for achieving a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the carbon spectrum. A proton-decoupled pulse sequence is standard. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.[4]

  • Processing: The resulting Free Induction Decay (FID) is processed using software to perform a Fourier transform, phase correction, and baseline correction to yield the final, interpretable spectrum.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the crystal surface.

  • Apply Pressure: Use the built-in pressure clamp to ensure firm contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[10][11]

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer. For pure compounds, direct infusion via a syringe pump or analysis via a solids probe is common.

  • Ionization: In the ion source, the sample is volatilized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

  • Analysis: The generated ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The detector counts the ions at each m/z value, generating the mass spectrum.

Summary and Outlook

The spectroscopic characterization of 4-(Chloromethyl)isoxazole and its derivatives is a clear-cut process when approached systematically. By leveraging the distinct and complementary information from NMR, IR, and MS, a researcher can build an unassailable case for the structure and purity of their compound. The key diagnostic markers—the CH₂ chemical shifts in NMR, the unique azide stretch in IR, and the chlorine isotopic pattern in MS—serve as reliable signposts throughout the synthetic journey. Mastery of this multi-technique approach is not merely an academic exercise; it is a prerequisite for ensuring the quality, reproducibility, and ultimate success of research and development in the pharmaceutical sciences.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [Link]

  • Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters. [Link]

  • BTEC Applied Science. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • Royal Society of Chemistry. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]

  • Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. [Link]

  • Nature Protocols. (2024). Protocol to perform fragment screening using NMR spectroscopy. [Link]

  • SIELC Technologies. (2018). Isoxazole, 4-(chloromethyl)-3,5-dimethyl-. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • Rey-Ting, C. (n.d.). NMR sample preparation guidelines. [Link]

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Comparative Guide: Synthetic Pathways to 4-(Chloromethyl)isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Synthetic Pathways to 4-(Chloromethyl)isoxazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Chloromethyl)isoxazoles, particularly the 3,5-dimethyl derivative (CAS 19788-37-5), are critical pharmacophores in the synthesis of semi-synthetic penicillins (e.g., oxacillin, cloxacillin) and COX-2 inhibitors (e.g., valdecoxib). While the target molecule is structurally simple, its industrial preparation is governed by the trade-off between atom economy and process safety .

This guide objectively compares three distinct synthetic strategies:

  • Linear Functionalization: The standard reduction-chlorination sequence from ester precursors.

  • Direct Chloromethylation (Blanc Reaction): A high-throughput industrial route for electron-rich isoxazoles.

  • Convergent Cycloaddition: A "green" alternative utilizing nitrile oxide chemistry.

Pathway 1: Linear Functionalization (Ester Alcohol Chloride)

Best For: Laboratory scale, diverse substitution patterns, and high purity requirements.

This pathway is the "gold standard" for research applications due to its reliability and the commercial availability of ester precursors like ethyl 5-methylisoxazole-4-carboxylate. It involves a stepwise reduction of the ester to the alcohol, followed by nucleophilic substitution.

Mechanism & Workflow

The pathway proceeds via the reduction of the carbonyl group using hydride donors (


 or 

), followed by the conversion of the hydroxyl group to a chloride leaving group using thionyl chloride (

) or methanesulfonyl chloride (

).

LinearPathway Ester Ethyl isoxazole-4-carboxylate Alcohol 4-(Hydroxymethyl)isoxazole (Intermediate) Ester->Alcohol Reduction RedAgent LiAlH4 / THF (0°C) RedAgent->Alcohol Product 4-(Chloromethyl)isoxazole Alcohol->Product Chlorination ChlorAgent SOCl2 / DCM (Reflux) ChlorAgent->Product

Figure 1: Stepwise linear synthesis from ester precursors.

Experimental Protocol (Self-Validating)

Step 1: Reduction

  • Suspend

    
     (1.1 equiv) in anhydrous THF under 
    
    
    
    atmosphere at 0°C.
  • Add ethyl 5-methylisoxazole-4-carboxylate (1.0 equiv) dropwise. Critical Control Point: Maintain temperature <5°C to prevent ring opening.

  • Stir for 2 hours. Quench sequentially with water, 15% NaOH, and water (Fieser method).

  • Filter precipitate; concentrate filtrate to yield the alcohol (Yield: ~85-90%).

Step 2: Chlorination

  • Dissolve the alcohol in DCM. Add

    
     (1.5 equiv) dropwise at 0°C.
    
  • Reflux for 3 hours. Validation: Monitor disappearance of broad OH peak (

    
    ) in IR.
    
  • Neutralize with saturated

    
    , extract with DCM, and concentrate.
    

Pros/Cons:

  • (+) High regioselectivity.

  • (+) Mild conditions avoid thermal decomposition of the isoxazole ring.

  • (-) Poor atom economy (loss of ester mass).

  • (-)

    
     is hazardous at scale.
    
Pathway 2: Direct Chloromethylation (Blanc Reaction)

Best For: Industrial scale-up of electron-rich derivatives (e.g., 3,5-dimethylisoxazole).

This route utilizes the Blanc chloromethylation reaction, introducing the


 group directly onto the isoxazole ring. It is the most cost-effective route for the 3,5-dimethyl derivative but requires rigorous safety controls due to the use of formaldehyde and HCl gas.
Mechanism & Workflow

The reaction involves the electrophilic aromatic substitution of the isoxazole ring (activated by alkyl groups) with a chloromethylium equivalent generated in situ from paraformaldehyde and hydrogen chloride.

BlancReaction Isoxazole 3,5-Dimethylisoxazole Transition Electrophilic Attack (C-4 Position) Isoxazole->Transition Reagents Paraformaldehyde + HCl (gas) ZnCl2 (Catalyst) Reagents->Transition Product 4-(Chloromethyl)-3,5-dimethylisoxazole Transition->Product Byproduct Bis(chloromethyl) ether (Carcinogenic Impurity) Transition->Byproduct Side Reaction

Figure 2: Direct functionalization via Blanc Chloromethylation.

Experimental Protocol
  • Setup: Use a glass-lined reactor with a scrubber for HCl gas.

  • Reagents: Mix 3,5-dimethylisoxazole (1.0 equiv), paraformaldehyde (1.5 equiv), and anhydrous

    
     (0.5 equiv).
    
  • Reaction: Heat to 60°C and bubble dry HCl gas through the mixture for 4–6 hours.

  • Workup: Pour onto crushed ice. Extract with chloroform.[1]

  • Purification: Fractional distillation is mandatory to remove traces of bis(chloromethyl) ether (BCME).

Pros/Cons:

  • (+) Single-step synthesis from cheap commodity chemicals.

  • (+) No expensive hydride reducing agents.

  • (-) Safety Hazard: Potential formation of BCME (potent carcinogen).

  • (-) Limited scope: Only works well for electron-rich (alkyl-substituted) isoxazoles.

Pathway 3: Convergent Cycloaddition (Nitrile Oxide Route)

Best For: Green chemistry applications and complex substitution patterns.

This approach constructs the isoxazole ring and the chloromethyl functionality simultaneously via a [3+2] cycloaddition.

Mechanism

A nitrile oxide (generated in situ from an oxime) reacts with an alkene or alkyne (e.g., propargyl chloride or 2,3-dichloropropene).

  • Reagents: Aryl/Alkyl-oxime + Chloramine-T or NCS (to generate nitrile oxide) + Propargyl chloride.

  • Yield: 70–85%.

Pros/Cons:

  • (+) High atom economy.

  • (+) Avoids handling carcinogenic alkylating agents.

  • (-) Regioselectivity issues (formation of 4- vs 5-substituted isomers) depending on steric bulk.

Comparative Data Summary
FeaturePathway 1: Linear (Ester Red.)Pathway 2: Blanc (Direct)Pathway 3: Cycloaddition
Overall Yield 80–90%60–75%70–85%
Atom Economy Low (Loss of leaving groups)HighVery High
Reagent Cost High (

, Esters)
Low (HCHO, HCl)Moderate (Oximes)
Safety Profile Moderate (Flammable hydrides)Low (Carcinogen risk)High (Green solvents)
Scalability Moderate (Heat management)High (Continuous flow possible)Moderate
Purity Profile Excellent (>98%)Moderate (Isomer/Polymer byproducts)Good
References
  • Pattanayak, P., & Chatterjee, T. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction. Journal of Organic Chemistry. Link

  • CN103130732A. (2013). Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. Google Patents. Link

  • Shilova, A. N., et al. (2022).[2] Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Russian Journal of Organic Chemistry. Link

  • Organic Syntheses. Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Org. Synth. 1963, 43, 45. Link

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical reagents to their entire lifecycle within the laboratory, concluding with their safe and compliant disposal. The handling of reactive intermediates like 4-(chloromethyl)isoxazole demands a rigorous, science-first approach. This guide provides the essential procedural and safety information required to manage this compound responsibly, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Core Chemical Attributes

Before any handling or disposal protocol can be established, a thorough understanding of the compound's inherent risks is paramount. 4-(Chloromethyl)isoxazole is a halogenated heterocyclic compound with significant reactivity due to the chloromethyl group. Its hazard profile necessitates stringent safety controls.

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below[1].

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity (Oral) Harmful if swallowed.H302
Acute Toxicity (Dermal) Harmful in contact with skin.H312
Acute Toxicity (Inhalation) Harmful if inhaled.H332
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause respiratory irritation.H335

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and bases[2][3][4]. The isoxazole ring itself can be sensitive to cleavage under strongly basic or reductive conditions, which could lead to decomposition and the formation of unknown, potentially hazardous byproducts[5].

The Cornerstone of Disposal: Halogenated Waste Segregation

4-(Chloromethyl)isoxazole is a halogenated organic compound . This is the single most critical piece of information for its disposal. In accordance with hazardous waste regulations, such as those outlined by the Environmental Protection Agency (EPA), halogenated and non-halogenated organic waste streams must never be mixed[6][7].

The Causality Behind Segregation:

  • Regulatory Compliance: Halogenated organic compounds are specifically regulated due to their potential to form persistent organic pollutants and other hazardous byproducts upon improper incineration[8].

  • Disposal Method: Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize acidic gases (like HCl) that are formed. This process is significantly different and more costly than the fuel blending or standard incineration used for non-halogenated solvents[6].

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions within the waste container[9].

Therefore, all waste containing 4-(chloromethyl)isoxazole, including stock solutions, reaction mixtures, contaminated consumables, and rinsate, must be collected in a designated "Halogenated Organic Waste" container.

Step-by-Step Disposal Protocols

The proper disposal path depends on the form of the waste: bulk chemical, contaminated materials, or an acute spill.

This protocol applies to the disposal of the pure compound or solutions where it is a primary component.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (inspect before use), and safety goggles[1]. All handling of the compound or its waste should occur within a certified chemical fume hood[3].

  • Waste Container Selection: Use a designated, properly vented, and chemically compatible container labeled "Hazardous Waste: Halogenated Organics." Ensure the container is made of a material resistant to chlorinated compounds.

  • Transfer: Carefully transfer the 4-(chloromethyl)isoxazole waste into the designated container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"[6].

    • The full chemical name: "4-(Chloromethyl)isoxazole."

    • An accurate list of all other components in the container.

    • The date accumulation started.

  • Storage: Keep the waste container tightly closed except when adding waste[7]. Store it in a cool, dry, well-ventilated area, away from incompatible materials, and within a secondary containment bin[2][10].

  • Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash[3][6].

An "empty" container that held 4-(chloromethyl)isoxazole is still considered hazardous waste. Decontamination is necessary to render it safe for disposal. While simple rinsing can be insufficient, a chemical neutralization process adapted from methods for similar reactive chloromethyl compounds can be highly effective[11].

  • Safety First: Perform this entire procedure in a chemical fume hood, wearing full PPE.

  • Prepare Decontamination Solution: Based on a patented method for decontaminating chloromethyl ethers, a similar solution can be prepared. For a 1-liter batch:

    • Carefully dissolve 50 g of sodium hydroxide in 750 mL of water.

    • To this basic solution, add and dissolve 50 g of a polyamine like hexamethylenetetramine.

    • Add 50 g of a nonionic surfactant (e.g., Triton™ X-405) and stir to dissolve.

    • Add water to make a final volume of 1.0 liter[11].

    • Rationale: The base and polyamine work to decompose the reactive chloromethyl group via nucleophilic substitution.

  • Decontamination Rinse:

    • Add a small amount of the decontamination solution to the empty container, ensuring all interior surfaces are wetted.

    • Cap the container securely and shake vigorously for 1-2 minutes.

    • Let the container sit for at least one hour to ensure complete reaction.

  • Collect Rinsate: Empty the decontamination rinsate into your "Halogenated Organic Waste" container.

  • Repeat: Perform the decontamination rinse two more times (for a total of three rinses).

  • Final Water Rinse: After the final decontamination rinse, rinse the container three times with water. Collect this aqueous rinsate in a separate hazardous waste container labeled "Aqueous Waste with Halogenated Organics."

  • Container Disposal: The decontaminated container can now be managed. Deface the original label and dispose of it according to your institutional guidelines, which may allow for disposal in the regular trash or a designated glass waste container[10].

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including a respirator with an organic vapor cartridge if necessary[12].

  • Containment: Prevent the spill from spreading. For liquid spills, surround the area with an absorbent material like vermiculite or sand[13]. Do not use combustible materials like paper towels for the initial containment of a large spill.

  • Neutralization/Absorption:

    • Cover the spill with an absorbent, non-reactive material (e.g., vermiculite, dry sand).

    • Once absorbed, carefully scoop the material into a designated "Halogenated Organic Waste" container.

  • Surface Decontamination:

    • Using the decontamination solution described in Protocol 2, wet the spill surface[11].

    • Place absorbent pads or paper towels over the solution to prevent aerosolization[14].

    • Allow a contact time of at least 15-20 minutes[14].

    • Wipe the area clean, placing all contaminated materials into the halogenated waste container.

  • Final Cleaning: Clean the area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing 4-(chloromethyl)isoxazole waste streams.

G cluster_waste_type Identify Waste Type cluster_actions Execute Protocol start Unwanted 4-(Chloromethyl)isoxazole bulk_waste Bulk or Reaction Waste start->bulk_waste Pure compound or solution empty_container Empty Contaminated Container start->empty_container Residual material spill Accidental Spill start->spill Release into environment protocol1 Protocol 1: - Use Halogenated Waste Container - Label Correctly - Store Safely bulk_waste->protocol1 protocol2 Protocol 2: - Decontaminate with Base/Amine Solution - Collect Rinsate as Halogenated Waste - Triple Rinse with Water empty_container->protocol2 protocol3 Protocol 3: - Don PPE - Contain Spill - Absorb & Decontaminate Surface - Collect all materials as Halogenated Waste spill->protocol3 final_disposal Arrange Pickup by Certified Hazardous Waste Contractor protocol1->final_disposal protocol2->final_disposal (for rinsate) container_disposal Dispose of Decontaminated Container per Institutional Policy protocol2->container_disposal protocol3->final_disposal caption Disposal workflow for 4-(Chloromethyl)isoxazole.

Caption: Disposal workflow for 4-(Chloromethyl)isoxazole.

References

  • United Nations Office on Drugs and Crime (UNODC), Disposal of Chemicals used in the Illicit Manufacture of Drugs . UNODC. [Link]

  • Stanford Environmental Health & Safety, Biosafety Manual: Decontamination . Stanford University. [Link]

  • U.S. Environmental Protection Agency (EPA), Chemical/Biological and Decontamination Agent Information . EPA. [Link]

  • The University of Adelaide, BIOCOMPLIANCE GUIDANCE DOCUMENT . The University of Adelaide. [Link]

  • Defense Technical Information Center (DTIC), RECOVERY AND DECONTAMINATION MEASURES AFTER BIOLOGICAL AND CHEMICAL ATTACK . DTIC. [Link]

  • eCFR, Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations. [Link]

  • Google Patents, US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
  • University of Oslo (UiO), Chemical and Hazardous Waste Guide . UiO. [Link]

  • Oregon Department of Environmental Quality, State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . Oregon.gov. [Link]

  • ECHA, Registration Dossier for Reaction mass of N,N'-ethylenebis[N-methyl-2-[(1-oxo-9-octadecenyl)oxy] . European Chemicals Agency. [Link]

  • Braun Research Group, Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign. [Link]

  • Tuthill, Chemical Resistance Guide . Tuthill Corporation. [Link]

  • Dartmouth College, Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]

  • University of Oklahoma, EHSO Manual 2025-2026: Hazardous Waste . University of Oklahoma. [Link]

  • Science Arena Publications, Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations . Science Arena Publications. [Link]

  • Scribd, Chemical Compatibility Guide . Scribd. [Link]

  • Cole-Parmer, Chemical Compatibility Database . Cole-Parmer. [Link]

Sources

Personal protective equipment for handling 4-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Do not treat this compound as a generic organic reagent. 4-(Chloromethyl)isoxazole (CAS: 98020-14-5) and its common analog 4-(chloromethyl)-3,5-dimethylisoxazole (CAS: 19788-37-5) present a dual-threat profile that requires a specific containment strategy.

  • Immediate Acute Hazard (Lachrymator): The chloromethyl group is highly electrophilic. Upon contact with mucous membranes (eyes, respiratory tract), it hydrolyzes to release hydrochloric acid and alkylates sensory nerve receptors. This causes immediate, debilitating tearing and respiratory distress, potentially leading to laboratory evacuation.

  • Delayed Chronic Hazard (Alkylating Agent): As a primary alkyl halide, this molecule is a potent electrophile capable of alkylating DNA (nucleophilic substitution at guanine residues). It must be handled as a potential mutagen and carcinogen.

Scientific Rationale for Protocols: Standard "splash protection" (single nitrile gloves, safety glasses) is insufficient . The lipophilic isoxazole ring facilitates dermal absorption, while the chloromethyl moiety ensures reactivity. The protocols below are designed to prevent breakthrough and aerosolization.

Personal Protective Equipment (PPE) Matrix

The following PPE architecture is non-negotiable for handling quantities >10 mg.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Silver Shield / 4H (Laminate) Critical: Alkyl chlorides permeate standard nitrile rubber rapidly (<15 mins). Laminate gloves provide broad-spectrum resistance (>4 hrs).
Hand Protection (Dexterity) Double Nitrile (Outer) If laminate gloves compromise dexterity too severely for micro-scale work, wear double-layered thick nitrile (minimum 0.11 mm each) and change every 15 minutes.
Eye Protection Chemical Splash Goggles Safety glasses are prohibited. Vapors are lachrymatory; eyes must be fully sealed against gaseous exposure.
Face Protection Face Shield (8-inch) Required when pouring liquids or quenching reactions to protect against splash/exotherm.
Respiratory Fume Hood (Class II) Mandatory. Do not handle on an open bench. Sash height must be kept at the lowest working position.
Body Defense Tyvek® Lab Coat Preferred over cotton. Cotton absorbs and holds alkylating agents against the skin; Tyvek repels splashes.

Operational Workflow & Engineering Controls

The following diagram outlines the logical flow of handling, emphasizing the "Check-Points" that validate safety before the next step occurs.

SafeHandling Storage Storage (-20°C Freezer) Equilibration Equilibration (Warm to RT) Storage->Equilibration Prevent Condensation PPE_Donning PPE Verification (Goggles + Laminate Gloves) Equilibration->PPE_Donning Before Opening Hood_Prep Hood Check (Sash <18" | Flow >100 fpm) PPE_Donning->Hood_Prep Self-Check Handling Reaction/Transfer (Closed Vessels) Hood_Prep->Handling Active Ventilation Quench Chemical Deactivation (Thiosulfate) Handling->Quench Immediate Decon Disposal Waste Disposal (Tagged as Toxic) Quench->Disposal Non-Reactive

Figure 1: Operational workflow emphasizing thermal equilibration to prevent moisture condensation (which hydrolyzes the chloride) and mandatory deactivation steps.

Key Operational Protocols
  • Equilibration: Store at -20°C. Allow the closed container to reach room temperature in a desiccator before opening. Opening a cold bottle condenses atmospheric moisture, causing hydrolysis that releases HCl gas (pressure buildup hazard).

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid needles if possible to eliminate the risk of accidental injection (high toxicity route) or aerosol generation.

  • Vessel Management: Keep reaction vessels capped at all times. If refluxing, ensure the condenser is vented through a scrubber or into the hood rear baffle.

Deactivation & Disposal (The "Quenching" Protocol)[1]

Disposing of active alkylating agents into general waste endangers EHS personnel. You must chemically deactivate (quench) the compound before disposal.

Mechanism: Nucleophilic substitution (


).[1] The thiosulfate anion (

) displaces the chloride, forming a non-toxic, water-soluble Bunte salt.
Deactivation Solution Recipe
  • Reagent: Sodium Thiosulfate (

    
    )
    
  • Concentration: 10% w/v in water.

  • Additive: Trace Sodium Iodide (NaI) can be added as a catalyst (Finkelstein condition) to speed up the reaction, though not strictly necessary for reactive benzylic-type chlorides.

Step-by-Step Quenching Procedure
  • Preparation: Place a stir bar in a beaker containing the 10% Sodium Thiosulfate solution (use 20x excess volume relative to the waste).

  • Addition: Slowly add the 4-(Chloromethyl)isoxazole waste (or contaminated solvent) to the stirring thiosulfate solution.

  • Time: Allow to stir at room temperature for 24 hours .

    • Note: The solution may become cloudy or change color; this is normal.

  • Verification: Check pH. If highly acidic (due to HCl generation), neutralize with Sodium Bicarbonate.

  • Disposal: Label the waste container as "Deactivated Halogenated Organic Waste" containing Sodium Thiosulfate.

Emergency Response

ScenarioImmediate Action
Skin Contact Do not scrub. Wash gently with soap and water for 15 minutes. Scrubbing increases dermal blood flow and absorption.
Eye Contact Flush for 15 minutes minimum.[2][3] Hold eyelids open. Seek medical attention immediately (Lachrymator damage can be corneal).
Spill (<5 mL) Cover with vermiculite or spill pads . Do not use paper towels (rapid evaporation surface). Place used pads in a jar, cover with Thiosulfate solution, and seal.
Spill (>5 mL) Evacuate the lab. The lachrymatory vapor will likely overwhelm standard hood ventilation capacities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88246, Isoxazole, 4-(chloromethyl)-3,5-dimethyl-. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole. Retrieved from .

  • Sigma-Aldrich. Product Specification and Safety Data: 4-Chloromethyl-isoxazole (CAS 98020-14-5). Retrieved from .

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • Ansell Healthcare. Permeation Breakthrough Times for Organic Chlorides. Retrieved from .

Sources

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